1-(Cyclopropylcarbonyl)piperazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclopropyl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;/h7,9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHDAPMHNYYTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021298-67-8 | |
| Record name | 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(Cyclopropylcarbonyl)piperazine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7PP4J6RFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride for Advanced Research
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No: 1021298-67-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its application as a key pharmaceutical intermediate.
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound has emerged as a significant structural motif in medicinal chemistry. Its unique combination of a rigid cyclopropyl group and a flexible piperazine ring offers a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances its stability and aqueous solubility, making it a practical intermediate in various synthetic and formulation processes.[1] This guide delves into the essential physicochemical characteristics, synthesis, and analytical methodologies pertinent to this compound, providing a foundational understanding for its effective utilization in research and development.
The core value of this intermediate lies in its demonstrated utility in the synthesis of complex molecules, including analogs of Esaprazole, which have shown potential neuroprotective properties.[2] The piperazine core is a common feature in drugs targeting the central nervous system (CNS), and the addition of the cyclopropylcarbonyl moiety can influence conformational rigidity and lipophilicity, key factors in drug design.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and formulation development.
General Characteristics
This compound typically presents as a white to off-white or sometimes slightly colored crystalline powder.[2] The hydrochloride salt form contributes to its stability, making it less susceptible to degradation compared to the free base.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 1021298-67-8 | [4] |
| Molecular Formula | C₈H₁₄N₂O·HCl | [4] |
| Molecular Weight | 190.67 g/mol | [4] |
| Appearance | White to orange to green crystalline powder | [5] |
| Melting Point | 175 - 179 °C | [6] |
| Solubility | Soluble in water. | [5][6] |
| pKa | Estimated based on piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73). |
Synthesis and Mechanism
The synthesis of this compound is a well-established process, crucial for ensuring its availability for research and manufacturing.
Synthetic Pathway Overview
A common and efficient method for the preparation of this compound involves the deprotection of a Boc-protected precursor. This synthetic route is reliable and provides the target compound in high yield.[5][7]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound:
Materials:
-
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution in methanol (e.g., 3M)
Procedure:
-
Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (e.g., 3.7 g, 14.5 mmol) in methanol (e.g., 15 mL) in a suitable reaction vessel.
-
Cool the stirring solution to 0 °C using an ice bath.
-
Slowly add a solution of hydrochloric acid in methanol (e.g., 15 mL of a 3M solution) to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, remove the solvent by concentration under reduced pressure.
-
The resulting solid is this compound, which can be collected. A yield of approximately 100% has been reported for this process.[7]
Spectral and Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 0.71-0.76 (m, 4H, cyclopropyl CH₂), 1.96-2.03 (m, 1H, cyclopropyl CH), 3.04-3.16 (m, 4H, piperazine CH₂), 3.69-4.08 (m, 4H, piperazine CH₂), 9.58 (s, 2H, NH₂⁺).[7]
Mass Spectrometry (MS):
-
LC-MS (ESI): m/z 155 (M+1)⁺, corresponding to the free base.[7]
Infrared (IR) Spectroscopy:
-
Characteristic peaks for piperazine derivatives include N-H stretching, C-H stretching, and C-N stretching vibrations. The carbonyl group (C=O) of the cyclopropylcarbonyl moiety will exhibit a strong absorption band, typically in the range of 1630-1680 cm⁻¹.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for its quantification in reaction mixtures and formulations.
Considerations for HPLC Method Development:
-
Column: A C18 reversed-phase column is often a suitable starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase will be critical for achieving good peak shape and retention, given the basic nature of the piperazine moiety.
-
Detection: UV detection is commonly employed. Since the chromophore is limited, detection at a lower wavelength (e.g., 200-220 nm) may be necessary. For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[9][10][11]
Caption: A typical workflow for the HPLC analysis of this compound.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage Conditions: The compound should be stored at room temperature in a well-closed container, protected from light and moisture.[12]
-
Chemical Stability: As a hydrochloride salt, it is generally more stable than its free base form.[3] However, piperazine derivatives can be susceptible to degradation, particularly in solution. Phenyl piperazines have been noted to degrade upon extended storage, while benzyl piperazines are generally more stable.[13] Stability studies, particularly under accelerated conditions (e.g., elevated temperature and humidity), are recommended to establish a re-test date.
Applications in Research and Development
This compound serves as a vital intermediate in several areas of pharmaceutical research.
-
Neuroscience: It is a key building block for the synthesis of compounds targeting CNS disorders. Its use in the creation of Esaprazole analogs highlights its potential in developing neuroprotective agents.[2][5]
-
Organic Synthesis: The compound's structure allows for a variety of chemical modifications, making it a versatile tool for synthetic chemists in the construction of more complex molecules.
-
Reference Standard: Due to its stable, crystalline nature, it can be used as a reference standard in the development and validation of analytical methods for related active pharmaceutical ingredients (APIs).[12]
Conclusion
This compound is a well-characterized and synthetically accessible intermediate with significant potential in drug discovery and development. Its favorable physicochemical properties, coupled with its versatile reactivity, make it an attractive building block for medicinal chemists. This guide has provided a comprehensive overview of its key characteristics to support its effective application in the laboratory and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of molecular building blocks. 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No: 1021298-67-8), a piperazine derivative, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique structural combination of a piperazine ring, known to enhance pharmacokinetic properties, and a cyclopropylcarbonyl group, which imparts conformational rigidity and metabolic stability, makes it a valuable asset in the medicinal chemist's toolbox.[3][4] This guide provides an in-depth analysis of its synthesis, applications, and the scientific rationale behind its use, tailored for professionals in drug development.
Physicochemical Properties: A Foundation for Synthetic Utility
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application in synthesis. This compound is typically a white to off-white crystalline solid, a form that facilitates handling and weighing in a laboratory setting.[1][4] The hydrochloride salt form significantly enhances its solubility in aqueous media, a desirable characteristic for various reaction conditions.[1][5]
| Property | Value | Source(s) |
| CAS Number | 1021298-67-8 | [6] |
| Molecular Formula | C₈H₁₅ClN₂O | [6] |
| Molecular Weight | 190.67 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 175-179 °C | [7] |
| Purity | Typically ≥98% | [1][2] |
Synthesis and Mechanism: A Two-Step Approach to a Key Intermediate
The synthesis of this compound is a well-established, two-step process that begins with the readily available 1-Boc-piperazine. This strategic approach ensures a consistent and scalable supply for research and manufacturing.[2]
Step 1: Acylation of 1-Boc-piperazine
The initial step involves the acylation of 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) with cyclopropanecarbonyl chloride. The Boc protecting group on one of the piperazine nitrogens is crucial as it prevents di-acylation, ensuring the reaction proceeds in a controlled, mono-acylated manner. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[8]
Step 2: Deprotection and Salt Formation
The subsequent step is the removal of the Boc protecting group from the resulting tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. This is achieved under acidic conditions, commonly using a solution of hydrochloric acid in an alcohol like methanol, or trifluoroacetic acid.[5][9] This deprotection step yields the free piperazine, which is then protonated by the acid to form the stable hydrochloride salt.[5]
Experimental Protocol: Synthesis of this compound [5][9]
Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
To a solution of 1-Boc-piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (1.2 eq) at 0 °C.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and slowly add a 3M solution of hydrochloric acid in methanol (excess).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield this compound as a solid.
Caption: Synthesis of this compound.
Core Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a key building block for synthesizing high-value pharmaceutical compounds.[4] Its structure is frequently incorporated to modulate the properties of a final drug molecule.
A Crucial Component in the Synthesis of Olaparib
A prominent application of this intermediate is in the manufacture of Olaparib, a groundbreaking PARP (poly ADP ribose polymerase) inhibitor used in cancer therapy.[10][11] In the synthesis of Olaparib, this compound is directly coupled with a carboxylic acid intermediate of the Olaparib core structure.[11][12] The piperazine and cyclopropylcarbonyl moieties are integral to the final drug's ability to bind effectively to the PARP enzyme.[13]
Caption: Application in the synthesis of Olaparib.
Use in the Development of Neurological and Psychiatric Disorder Therapeutics
This compound is also extensively used in the development of novel treatments for neurological and psychiatric disorders.[3] It serves as a precursor for the synthesis of Esaprazole analogs, which have shown promising neuroprotective properties and sigma-1 receptor binding in vitro.[1][2][5] The piperazine core is a common scaffold in many central nervous system (CNS) active drugs, and the cyclopropylcarbonyl group can enhance receptor binding and modulate pharmacokinetic profiles.[3]
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | Characteristic peaks corresponding to the cyclopropyl protons (around 0.7-0.8 ppm and 1.9-2.0 ppm), piperazine protons (around 3.0-4.1 ppm), and the NH protons (a broad singlet around 9.6 ppm in DMSO-d₆).[5] |
| LC-MS | Purity determination and mass confirmation | A major peak corresponding to the molecular ion of the free base (m/z 155 [M+H]⁺).[5] |
| HPLC | Purity analysis | A single major peak indicating high purity (typically >98%). |
| Titration | Assay of the hydrochloride salt | To confirm the molar equivalence of the hydrochloride. |
Experimental Protocol: Quality Control via ¹H NMR [5]
-
Prepare a sample by dissolving approximately 10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Integrate the peaks and compare the chemical shifts to a reference spectrum to confirm the structure.
-
Assess purity by identifying and quantifying any impurity peaks.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[10]
-
Storage: Store at room temperature in a dry, well-ventilated place.[7]
-
First Aid:
Conclusion
This compound is a testament to the importance of well-designed intermediates in the advancement of pharmaceutical science. Its robust synthesis, coupled with the desirable properties it imparts to target molecules, has solidified its role in the development of critical therapies, from cancer treatments like Olaparib to potential new drugs for neurological disorders. For researchers and drug development professionals, a comprehensive understanding of this versatile building block is essential for unlocking new therapeutic possibilities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 6. This compound | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
- 10. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 11. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 12. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Unveiling the Mechanistic Potential of 1-(Cyclopropylcarbonyl)piperazine hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
1-(Cyclopropylcarbonyl)piperazine hydrochloride has emerged as a pivotal structural motif in the synthesis of contemporary therapeutics, particularly in the realms of neuropharmacology and oncology. While its role as a synthetic intermediate is well-established, a comprehensive understanding of its intrinsic mechanistic contributions remains an area of active investigation. This technical guide moves beyond its synthetic utility to explore a hypothesized mechanism of action, drawing inferences from the biological targets of the complex molecules it helps create. We will delve into the distinct roles of the piperazine core and the cyclopropylcarbonyl moiety, proposing testable hypotheses regarding its potential interaction with key biological targets such as the sigma-1 receptor and Poly (ADP-ribose) polymerase (PARP). This document is intended for researchers, scientists, and drug development professionals, providing a framework for elucidating the pharmacological character of this versatile chemical scaffold.
Introduction: More Than a Building Block
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in the architecture of successful therapeutic agents. The piperazine ring is one such privileged structure, known for its prevalence in drugs targeting the central nervous system (CNS).[1][2] When combined with a cyclopropylcarbonyl group, the resulting molecule, this compound, becomes a highly valuable intermediate in pharmaceutical synthesis.[3][4] Its hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a variety of reaction conditions.[5]
This guide posits that the frequent and successful incorporation of this intermediate is not merely a matter of synthetic convenience. The unique combination of the piperazine core and the cyclopropylcarbonyl group likely imparts favorable, albeit perhaps subtle, pharmacological properties that contribute to the efficacy and safety profiles of the final drug products. This document will, therefore, treat this compound not just as an inert scaffold, but as a molecule with a potential, yet unconfirmed, mechanism of action.
Deconstructing the Scaffold: A Tale of Two Moieties
The pharmacological potential of this compound can be best understood by examining its two principal components: the piperazine ring and the cyclopropylcarbonyl group.
The Piperazine Core: A Gateway to the CNS
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure is a cornerstone of neuropharmacology, found in a multitude of antipsychotic, antidepressant, and anxiolytic drugs.[1][6] Its prevalence is largely due to its ability to interact with a wide range of neurotransmitter receptors, often influencing monoamine pathways.[2][7] The basic nature of the piperazine nitrogens allows for salt formation, enhancing solubility, and provides key points for hydrogen bonding within receptor pockets.
The Cyclopropylcarbonyl Moiety: A Master of Optimization
The cyclopropyl group is far more than a simple three-carbon ring. Its inclusion in drug candidates offers several distinct advantages:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This can increase a drug's half-life and reduce the potential for drug-drug interactions.
-
Conformational Rigidity: The strained ring structure locks the adjacent carbonyl group into a more defined orientation. This conformational constraint can reduce the entropic penalty of binding to a biological target, thereby increasing potency and selectivity.[9]
-
Enhanced Potency: The unique electronic properties and rigidity of the cyclopropyl group can lead to more favorable interactions within a receptor's binding site, enhancing the overall potency of the molecule.[9][10]
The logical flow from structural components to potential biological activity is illustrated below.
Hypothesized Mechanisms of Action Based on Downstream Products
The most compelling clues to the intrinsic activity of this compound come from the mechanisms of the drugs synthesized from it. Two prominent examples are molecules targeting the sigma-1 receptor and PARP enzymes.
As a Precursor to Sigma-1 Receptor Ligands
This intermediate is a key building block for Esaprazole analogs, which have demonstrated binding to the sigma-1 receptor and neuroprotective properties.[3][11]
-
Sigma-1 Receptor Function: The sigma-1 receptor is not a classical cell surface receptor. It is an intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[12] It plays a crucial role in regulating calcium signaling between these organelles, modulating ion channel activity, and managing cellular stress responses.[11][13] Sigma-1 receptor agonists have shown therapeutic potential in a range of neurological conditions, including depression, Alzheimer's disease, and neuropathic pain, largely through their neuroprotective effects.[4][14]
-
Hypothesized Interaction: We hypothesize that the 1-(Cyclopropylcarbonyl)piperazine scaffold possesses a basal affinity for the sigma-1 receptor. The piperazine nitrogen may form key hydrogen bonds, while the lipophilic and conformationally rigid cyclopropylcarbonyl group could fit into a hydrophobic pocket within the receptor. While likely possessing a much lower affinity than fully developed drugs, this intrinsic activity could serve as a foundational element for the high-potency ligands derived from it.
The proposed signaling pathway influenced by sigma-1 receptor activation is depicted below.
As a Precursor to PARP Inhibitors
1-(Cyclopropylcarbonyl)piperazine is also a known intermediate in the synthesis of Olaparib, a potent PARP inhibitor used in cancer therapy.[7]
-
PARP Inhibition and Synthetic Lethality: Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand breaks in DNA.[3][15] PARP inhibitors block this repair mechanism. In normal cells, the resulting double-strand breaks can still be repaired by other pathways, such as homologous recombination, which relies on functional BRCA1 and BRCA2 genes. However, in cancer cells with BRCA mutations, this backup system is faulty.[16] The inhibition of PARP in these cells leads to an accumulation of catastrophic DNA damage and cell death. This concept, where a defect in two genes or pathways is lethal but a defect in one is not, is known as "synthetic lethality".[3]
-
Hypothesized Interaction: The mechanism of PARP inhibition involves "trapping" the PARP enzyme on the DNA at the site of damage, which is even more cytotoxic than simply inhibiting its enzymatic activity.[17][18] We propose that the cyclopropylcarbonylpiperazine moiety contributes to the binding affinity required for this trapping. The amide linkage is a common feature in PARP inhibitors, and the specific conformation enforced by the cyclopropyl group could optimize interactions within the PARP catalytic domain. While the parent intermediate is unlikely to be a potent PARP inhibitor, it may exhibit weak, measurable inhibitory activity.
The principle of synthetic lethality is outlined in the following workflow.
Experimental Protocols for Mechanistic Validation
To transition from hypothesis to evidence, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating systems to test for the proposed intrinsic activities of this compound.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This experiment aims to determine if the compound can displace a known high-affinity radioligand from the sigma-1 receptor, which would indicate direct binding.
-
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
-
Principle: Competitive displacement of a radiolabeled ligand ([³H]-(+)-pentazocine) from its receptor by the unlabeled test compound. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[19][20]
-
Materials:
-
Guinea pig liver membrane homogenate (a rich source of sigma-1 receptors)[21]
-
[³H]-(+)-pentazocine (radioligand)
-
This compound (test compound)
-
Haloperidol or (+)-Pentazocine (positive control/unlabeled ligand)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
96-well plates and filtration apparatus
-
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Setup: In a 96-well plate, combine the membrane homogenate, assay buffer, and varying concentrations of the test compound or control.
-
Radioligand Addition: Add [³H]-(+)-pentazocine at a single concentration near its dissociation constant (Kd), typically 2-3 nM.[20]
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
-
Expected Outcome: A measurable Ki value, even if in the micromolar range, would provide strong evidence of direct interaction with the sigma-1 receptor.
Protocol 2: Homogeneous PARP Activity Assay (Colorimetric)
This experiment will assess whether the compound can inhibit the enzymatic activity of PARP1.
-
Objective: To determine if this compound inhibits the catalytic activity of the PARP1 enzyme.
-
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.[22][23] The amount of biotin incorporated is then detected with streptavidin-HRP and a colorimetric substrate. A reduction in color signal indicates PARP inhibition.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (to stimulate PARP activity)
-
Biotinylated NAD+ (PARP substrate)
-
This compound (test compound)
-
Olaparib (positive control inhibitor)
-
Streptavidin-HRP and colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
-
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound and Olaparib in the assay buffer.
-
Reaction Initiation: To the histone-coated wells, add the PARP1 enzyme, activated DNA, and the test compound/control at various concentrations.
-
Substrate Addition: Add biotinylated NAD+ to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate. Wash again, then add the colorimetric substrate.
-
Measurement: After a short incubation, add the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
-
Expected Outcome: An IC₅₀ value would demonstrate a direct inhibitory effect on PARP's enzymatic function. Even a high IC₅₀ would be significant, suggesting the scaffold has a foundational, albeit weak, interaction with the enzyme.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized for clear comparison.
Table 1: Summary of Hypothesized Intrinsic Activities
| Target | Assay Type | Key Parameter | Hypothetical Result for 1-(Cyclopropylcarbonyl)piperazine HCl | Reference Compound |
|---|---|---|---|---|
| Sigma-1 Receptor | Radioligand Binding | Ki (nM) | 5,000 - 50,000 | Haloperidol (Ki ~1-5 nM) |
| PARP1 Enzyme | Colorimetric Activity | IC₅₀ (nM) | > 10,000 | Olaparib (IC₅₀ ~1-5 nM) |
Interpreting these results requires nuance. A high Ki or IC₅₀ value does not represent a failure but rather characterizes the compound as a low-affinity ligand or weak inhibitor. This is the expected result for a synthetic intermediate. The true value lies in demonstrating that the scaffold is not inert but possesses a measurable, intrinsic biological activity that medicinal chemists can then amplify through further modification to create potent and selective drugs.
Conclusion and Future Directions
This compound is a cornerstone of modern drug synthesis for good reason. This guide has advanced the hypothesis that its value extends beyond its utility as a scaffold, proposing that its constituent parts confer a basal, intrinsic affinity for important therapeutic targets like the sigma-1 receptor and PARP enzymes. The conformational rigidity and metabolic stability provided by the cyclopropylcarbonyl group, combined with the CNS-targeting potential of the piperazine core, create a privileged starting point for drug discovery.
The experimental protocols detailed herein provide a clear and robust pathway to test these hypotheses. Confirmation of even weak intrinsic activity would fundamentally reframe our understanding of this intermediate—from a simple building block to an active contributor to the pharmacological profile of the final therapeutic. Future research should focus on exploring this scaffold against a wider panel of CNS and oncology targets and using these foundational insights to guide the rational design of next-generation therapeutics.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. PARP assay kits [bioscience.co.uk]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. researchgate.net [researchgate.net]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]
- 22. signosisinc.com [signosisinc.com]
- 23. rndsystems.com [rndsystems.com]
Key structural features of 1-(Cyclopropylcarbonyl)piperazine hydrochloride
An In-Depth Technical Guide to the Key Structural Features of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Foreword for the Senior Scientist
In the landscape of modern pharmaceutical development, the precise understanding of chemical intermediates is not merely an academic exercise; it is a cornerstone of efficient, reproducible, and scalable synthesis of active pharmaceutical ingredients (APIs). This compound stands as a quintessential example of such a critical building block. Its structural motifs—a constrained cyclopropyl ring, a versatile piperazine core, and an amide linkage—are frequently incorporated into novel therapeutics to modulate properties like metabolic stability, receptor binding affinity, and pharmacokinetic profiles.
This guide is structured from the perspective of a senior application scientist. It eschews a simple recitation of facts in favor of a narrative that explains the why behind the how. We will explore not just the data derived from analytical techniques but the logic of their application, demonstrating how each method provides a unique, yet complementary, piece of the structural puzzle. The protocols herein are described not as abstract procedures but as self-validating systems, designed to ensure the integrity and identity of the material. By grounding our claims in authoritative sources and presenting data with clarity, we aim to provide a trustworthy and comprehensive resource for professionals in drug discovery and development.
Core Identity and Significance
This compound (CAS No: 1021298-67-8) is a synthetic organic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure is a strategic amalgamation of a piperazine heterocycle acylated with a cyclopropylcarbonyl group.[3][4] This combination is particularly valuable; the piperazine ring is a common scaffold in drugs targeting the central nervous system, while the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[1][3] The hydrochloride salt form improves the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[4]
Key Molecular Identifiers:
Structural Elucidation: A Multi-Technique Approach
The definitive confirmation of the molecule's structure is not achieved by a single method but by the convergence of evidence from several spectroscopic techniques. This multi-pronged approach forms a self-validating system, where the insights from one analysis corroborate the findings of another.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum reveals the distinct chemical environments of the hydrogen atoms. A synthesis report for the compound provides specific chemical shifts observed in a DMSO-d₆ solvent.[7]
-
Cyclopropyl Protons: These appear as a characteristic multiplet in the upfield region (δ 0.71-0.76 ppm), a result of their shielded environment and complex spin-spin coupling.[7]
-
Cyclopropyl Methine Proton: A single proton attached to the carbon bearing the carbonyl group appears as a multiplet further downfield (δ 1.96-2.03 ppm).[7]
-
Piperazine Protons: The eight protons on the piperazine ring are non-equivalent. The four protons adjacent to the amide nitrogen are deshielded differently from the four protons adjacent to the protonated nitrogen, appearing as complex multiplets in the δ 3.04-4.08 ppm range.[7]
-
Ammonium Protons: The two protons on the protonated nitrogens are highly deshielded and appear as a broad singlet at δ 9.58 ppm, which is characteristic of an acidic proton in DMSO.[7]
-
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data by identifying the unique carbon environments.
-
Cyclopropyl Carbons: The methylene carbons (CH₂) of the cyclopropyl ring are expected at high field (typically 5-15 ppm), with the methine carbon (CH) slightly more downfield.
-
Piperazine Carbons: The carbons of the piperazine ring typically appear in the 40-50 ppm range.
-
Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing significantly downfield (typically >170 ppm).
-
-
Sample Preparation: Accurately weigh and dissolve 10-15 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the salt and allows for the observation of exchangeable N-H protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical to obtain good signal-to-noise for all carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm). Assign all peaks based on their chemical shift, integration, and multiplicity.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
N-H Stretch: A very broad and strong absorption is expected in the 2700-3000 cm⁻¹ region, characteristic of the N-H stretching vibration of a secondary ammonium salt (R₂N⁺H₂).
-
C=O Stretch: A strong, sharp absorption band appears around 1630-1650 cm⁻¹, which is indicative of a tertiary amide carbonyl group. The position is slightly lower than a typical ketone due to the resonance effect of the nitrogen atom.
-
C-H Stretches: Aliphatic C-H stretching from the piperazine and cyclopropyl groups will be visible just below 3000 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the parent molecule.
-
Electrospray Ionization (ESI-MS): When analyzed in positive ion mode, the technique will not detect the intact salt but rather the protonated free base, [M+H]⁺. The free base (C₈H₁₄N₂O) has a molecular weight of 154.21 g/mol . Therefore, the expected mass-to-charge ratio (m/z) in the mass spectrum would be approximately 155.[7] This provides unambiguous confirmation of the mass of the core structure.
| Technique | Feature | Expected Observation | Causality/Significance |
| ¹H NMR | Cyclopropyl Protons | Multiplets, ~0.7-2.1 ppm | Confirms the strained three-membered ring system. |
| Piperazine Protons | Multiplets, ~3.0-4.1 ppm | Confirms the piperazine ring and its substitution pattern. | |
| Ammonium Protons | Broad Singlet, >9.0 ppm (in DMSO) | Confirms the presence of the hydrochloride salt. | |
| IR | N-H Stretch | Broad band, 2700-3000 cm⁻¹ | Confirms the protonated amine of the hydrochloride salt. |
| C=O Stretch | Strong, sharp band, ~1640 cm⁻¹ | Confirms the tertiary amide functional group. | |
| MS (ESI+) | Molecular Ion | m/z ≈ 155 | Confirms the molecular weight of the free base [M+H]⁺. |
Synthesis, Reactivity, and Application
A Validated Synthetic Pathway
A robust synthesis of this compound involves the deprotection of a BOC-protected precursor, which ensures high purity and yield.[7]
Caption: Validated workflow for the synthesis of the target compound.
-
Reaction Setup: To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in methanol, slowly add a 3M solution of hydrochloric acid in methanol (excess) at 0 °C. The use of a pre-made HCl/methanol solution provides a controlled and anhydrous source of acid.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Isolation: Upon completion, remove the solvent by concentration under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is the desired product, typically obtained in high purity and quantitative yield without the need for further purification.[7]
Reactivity and Role as a Synthon
The true value of this compound lies in its role as a versatile synthon. The key reactive site is the secondary amine within the piperazine ring. Following neutralization of the hydrochloride salt with a base, this nucleophilic nitrogen can be functionalized through various reactions, such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), or reductive amination. This reactivity makes it a crucial building block for more complex molecules, including analogs of Esaprazole and intermediates for Olaparib, which have applications in neuroscience and oncology, respectively.[9][10]
Logical Framework for Quality Control
The characterization of this intermediate is a logical, self-reinforcing workflow. Each step validates the previous one, ensuring the final material meets the required specifications for use in GMP (Good Manufacturing Practice) synthesis.
Caption: Logical workflow for the quality control and release of the intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apicule.com [apicule.com]
- 3. CAS 59878-57-8: 1-(Cyclopropylcarbonyl)piperazine [cymitquimica.com]
- 4. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]
- 5. This compound | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [lgcstandards.com]
- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 1021298-67-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
1-(Cyclopropylcarbonyl)piperazine hydrochloride molecular weight and formula.
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Executive Summary: This technical guide provides a comprehensive overview of this compound (CAS No: 1021298-67-8), a pivotal intermediate in modern pharmaceutical synthesis. The document details its fundamental physicochemical properties, a validated laboratory-scale synthesis protocol, and robust analytical methods for quality control. Furthermore, it explores the compound's primary application as a structural building block, particularly in the development of novel therapeutics targeting neurological disorders. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction
This compound is a piperazine derivative distinguished by the presence of a cyclopropylcarbonyl group. Piperazine and its analogs are a well-established class of organic compounds, forming the core scaffold of numerous pharmacologically active agents due to their favorable pharmacokinetic properties and versatile reactivity.[1] The addition of the cyclopropylcarbonyl moiety introduces unique structural and conformational rigidity, which can be critical for precise ligand-receptor interactions.
This compound serves primarily as a key intermediate or building block in multi-step organic syntheses.[2][3] Its hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of reaction conditions.[1][2] Notably, it has gained significant attention for its role in the synthesis of Esaprazole analogs, which have shown potential neuroprotective properties in preclinical studies, highlighting its importance in the development of novel therapeutics.[1][2][4]
Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental for its effective use in stoichiometric calculations, reaction design, and analytical method development.
Core Identification Data
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| Synonyms | cyclopropyl(piperazin-1-yl)methanone hydrochloride | [5][7] |
| CAS Number | 1021298-67-8 | [1][2][5][6][8] |
| Molecular Formula | C₈H₁₅ClN₂O | [1][5][8][9][10] |
| Molecular Weight | 190.67 g/mol | [5][6][7][8][9][10][11] |
Structural Information
| Descriptor | Value | Source(s) |
| SMILES | C1CC1C(=O)N2CCNCC2.Cl | [7] |
| InChI | InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;/h7,9H,1-6H2;1H | [7] |
| InChIKey | WIHDAPMHNYYTOA-UHFFFAOYSA-N | [7] |
Physical Properties
| Property | Description | Source(s) |
| Appearance | White to off-white crystalline solid/powder | [1][2][10] |
| Purity | Commercially available with purity levels of ≥97% to ≥99% | [1][6][10] |
| Solubility | The hydrochloride salt form enhances solubility in aqueous media | [1][2] |
| Storage | Store at room temperature under an inert atmosphere | [9] |
Synthesis and Manufacturing
The most prevalent and efficient synthesis of this compound involves the deprotection of a Boc-protected precursor. This strategy is favored in organic synthesis because the tert-butyloxycarbonyl (Boc) group is a reliable and easily removable protecting group for secondary amines, ensuring high-yield conversion to the desired hydrochloride salt.
Common Synthetic Route
The synthesis proceeds via the acid-catalyzed removal of the Boc group from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. A solution of hydrochloric acid in a protic solvent like methanol facilitates a clean and typically quantitative reaction.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Laboratory Protocol for Synthesis
This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[8]
-
Reaction Setup: To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 eq, e.g., 3.7 g, 14.5 mmol) in methanol (approx. 4 mL/g), cool the mixture to 0 °C using an ice bath.
-
Acid Addition: Slowly add a 3M solution of hydrochloric acid in methanol (1.0 eq volume, e.g., 15 mL). The slow addition is crucial to control any exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Workup and Isolation: Monitor the reaction to completion (e.g., by TLC or LC-MS). Upon completion, remove the solvent by concentration under reduced pressure (rotary evaporation).
-
Product: The resulting off-white solid is cyclopropyl(piperazin-1-yl)methanone hydrochloride, typically obtained in quantitative yield.[8] The product can be used as is or further purified by recrystallization if necessary.
Analytical Characterization and Quality Control
As a pharmaceutical intermediate, rigorous quality control is essential to ensure the identity, purity, and quality of this compound, thereby preventing the introduction of impurities into the final Active Pharmaceutical Ingredient (API).[1][12]
Spectroscopic and Chromatographic Methods
-
¹H-NMR Spectroscopy: Used to confirm the molecular structure. The spectrum for the title compound in DMSO-d₆ should show characteristic signals for the cyclopropyl protons (~0.7 ppm), the piperazine ring protons (~3.0-4.1 ppm), and the exchangeable amine protons (~9.6 ppm).[8]
-
Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight. For this compound, an electrospray ionization (ESI) source in positive mode will detect the parent molecule (free base) as [M+H]⁺ at m/z 155.[8]
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Since the piperazine core lacks a strong chromophore, sensitive detection of the parent compound and related impurities at trace levels often requires derivatization to form a UV-active product.[13][14] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[14]
Caption: A typical workflow for analytical quality control.
Applications in Drug Discovery and Development
The utility of this compound lies in its function as a versatile building block for more complex molecules.[2][3] Its pre-formed piperazine ring and reactive secondary amine make it an ideal coupling partner in amide bond formations, reductive aminations, and other nucleophilic substitution reactions.
Case Study: Intermediate for Olaparib and Esaprazole Analogs
This compound is a documented intermediate in the synthesis of Olaparib, a PARP inhibitor used in cancer therapy.[5] Furthermore, its application in creating analogs of Esaprazole for potential neuroprotective therapies demonstrates its value in medicinal chemistry.[1][2][4] The cyclopropylcarbonylpiperazine moiety often serves as a key pharmacophoric element that can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.
Caption: Role as a key building block in synthesis.
Safety and Handling
Proper handling is essential for laboratory safety. The compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [7] |
| H319 | Causes serious eye irritation | [7] |
| H302 | Harmful if swallowed | [7] |
| H228 | Flammable solid | [7] |
| H317 | May cause an allergic skin reaction | [7] |
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties, straightforward synthesis, and established analytical profiles make it a reliable building block for drug discovery and development. Its critical role in the synthesis of compounds with therapeutic potential, such as neuroprotective agents, underscores its continued importance to the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. This compound, 97% [cymitquimica.com]
- 7. This compound | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. 1021298-67-8|this compound|BLD Pharm [bldpharm.com]
- 10. This compound CAS NO:1021298-67-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apicule.com [apicule.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
A Technical Guide to the Solubility and Stability of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the critical physicochemical parameters of 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No: 1021298-67-8), a key intermediate in pharmaceutical synthesis.[1][2] The document outlines detailed methodologies for determining its solubility profile and assessing its stability under various stress conditions, conforming to industry-standard practices. By explaining the rationale behind experimental design and providing robust, self-validating protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the characterization and handling of this compound.
Introduction: The Role of Physicochemical Characterization
This compound is a piperazine derivative utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The success of any drug development program hinges on a thorough understanding of the physicochemical properties of its intermediates and the final API. Solubility and stability are not merely data points; they are foundational pillars that influence bioavailability, formulation strategies, manufacturing processes, and storage conditions.
The hydrochloride salt form of the parent compound, 1-(Cyclopropylcarbonyl)piperazine, is intentionally designed to enhance aqueous solubility and improve handling characteristics.[1][4] This guide delves into the practical aspects of quantifying this solubility and systematically investigating the compound's intrinsic stability. The protocols described herein are grounded in established principles of pharmaceutical analysis, such as those outlined by the International Council for Harmonisation (ICH), to ensure scientific rigour and regulatory relevance.[5][6]
Core Physicochemical Properties
A baseline understanding of the compound's properties is essential before undertaking experimental studies. These attributes are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1021298-67-8 | [7] |
| Molecular Formula | C₈H₁₅ClN₂O | [8][9] |
| Molecular Weight | 190.67 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 175-179 °C | [7] |
| Synonyms | Cyclopropyl(piperazin-1-yl)methanone hydrochloride | [4][8][10] |
Solubility Profiling
Solubility dictates the medium in which a compound can be processed, formulated, and delivered. The hydrochloride salt of this piperazine derivative is expected to exhibit enhanced solubility in aqueous media compared to its free base form due to the ionization of the second piperazine nitrogen.[4] While qualitative descriptions like "soluble in water" are useful, quantitative determination is critical for development.[3][11]
Causality in Solvent Selection
The choice of solvents for solubility testing is not arbitrary. It is designed to cover a range of polarities and pH conditions relevant to pharmaceutical processing and physiological environments.
-
Water (Purified/Deionized): The universal biological and common processing solvent.
-
pH-Adjusted Buffers (e.g., pH 1.2, 4.5, 6.8): Simulates the gastrointestinal tract, which is critical for orally administered drug development pathways.
-
Methanol/Ethanol: Common polar organic solvents used in synthesis and purification.[11]
-
Acetonitrile (ACN): A polar aprotic solvent frequently used in reversed-phase chromatography.
-
Dichloromethane (DCM): A non-polar organic solvent to establish the full polarity range.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility. It measures the concentration of the solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected test solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point study can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]
-
Calculation: Calculate the solubility (e.g., in mg/mL) by back-calculating from the quantified concentration, accounting for all dilution factors.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Data Presentation: Representative Solubility Data
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Classification |
| Purified Water | 25 | > 100 | Very Soluble |
| 0.1 N HCl (pH ~1.2) | 25 | > 100 | Very Soluble |
| pH 6.8 Phosphate Buffer | 25 | > 50 | Freely Soluble |
| Methanol | 25 | > 33 | Freely Soluble |
| Dichloromethane | 25 | < 1 | Sparingly Soluble |
| (Note: Data are illustrative and should be determined experimentally.) |
Stability Profile and Forced Degradation
Stability testing is predictive science. It aims to identify the likely degradation products of a compound and its intrinsic vulnerability to various environmental factors.[6] This information is invaluable for determining appropriate storage conditions, re-test periods, and for developing stability-indicating analytical methods.[5]
The Principle of Forced Degradation (Stress Testing)
Forced degradation involves subjecting the compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH, oxidizing agents, intense light).[5] The goal is to intentionally degrade the molecule to a limited extent (typically 5-20%) to ensure that any potential degradants are produced at a sufficient level for detection and characterization by analytical methods.[13]
Experimental Protocols for Forced Degradation Studies
General Setup: For each condition, a sample of the compound is prepared in solution (or as a solid for thermal/photolytic studies). A control sample is stored under ambient conditions, and for solution studies, a blank (solvent only) is also stressed.
1. Hydrolytic Degradation:
-
Rationale: To assess susceptibility to degradation in aqueous environments at different pH levels. The amide linkage in the molecule is a potential site for hydrolysis.
-
Acidic Condition: Dissolve the compound in 0.1 N Hydrochloric Acid. Heat at 60-80 °C for a specified time (e.g., 24 hours).
-
Basic Condition: Dissolve the compound in 0.1 N Sodium Hydroxide. Heat at 60-80 °C for a specified time.
-
Neutral Condition: Dissolve the compound in purified water. Heat at 60-80 °C for a specified time.
-
Procedure: After the stress period, cool the samples, neutralize them (if acidic or basic), dilute to a suitable concentration, and analyze by HPLC.
2. Oxidative Degradation:
-
Rationale: To test for vulnerability to oxidation. The piperazine ring nitrogens are potential sites for oxidation.[14]
-
Condition: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a specified time (e.g., 24 hours).
-
Procedure: Quench the reaction if necessary, dilute the sample, and analyze by HPLC.
3. Photolytic Degradation:
-
Rationale: To evaluate the compound's sensitivity to light exposure, as mandated by ICH guideline Q1B.[15]
-
Condition: Expose the compound, both in solid state and in solution (e.g., in water or methanol), to a controlled light source. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[15]
-
Control: A "dark control" sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.
-
Procedure: After exposure, dissolve/dilute the samples and analyze by HPLC.
4. Thermal Degradation (Dry Heat):
-
Rationale: To assess the stability of the solid compound at elevated temperatures.
-
Condition: Place the solid compound in a controlled temperature oven (e.g., 105 °C) for an extended period (e.g., 7 days).
-
Procedure: After the stress period, cool the sample, dissolve a known weight in a suitable solvent, and analyze by HPLC.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
Potential Degradation Pathways
Based on the structure, the primary sites of potential degradation are the amide bond and the piperazine ring.
-
Hydrolysis: The amide bond could undergo hydrolysis under strong acidic or basic conditions to yield cyclopropanecarboxylic acid and piperazine hydrochloride.
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[14][16]
-
Thermal: High heat could lead to more complex decomposition, though piperazine derivatives are noted for relative thermal stability.[17][18]
Caption: Hypothetical hydrolytic degradation pathway.
Analytical Methodologies: The Cornerstone of Characterization
All solubility and stability data are fundamentally dependent on the analytical method used for quantification. A robust, stability-indicating method is one that can accurately measure the concentration of the parent compound without interference from impurities, excipients, or degradation products.[5]
-
Primary Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for this type of analysis. It is capable of separating the polar parent compound from potentially less polar or more polar degradants.
-
Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. For stability studies, demonstrating specificity in the presence of known degradants (from forced degradation samples) is paramount.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector during HPLC analysis allows for peak purity assessment, providing confidence that the chromatographic peak for the parent compound does not contain co-eluting degradants.
-
Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for characterizing the degradation products observed during stability studies, providing mass information to help elucidate their structures.[19]
Conclusion and Recommendations
This guide has detailed the essential frameworks for evaluating the solubility and stability of this compound. A comprehensive understanding of these parameters is not an academic exercise but a prerequisite for efficient and successful pharmaceutical development.
Key Recommendations for Researchers:
-
Always perform quantitative solubility studies in pharmaceutically and physiologically relevant media early in development.
-
Conduct thorough forced degradation studies to understand the molecule's intrinsic liabilities and to develop a truly stability-indicating analytical method.
-
Use high-purity reference material for all studies to ensure that observed impurities are true degradants and not artifacts of the starting material.
-
Maintain meticulous documentation of all experimental conditions and results to support regulatory filings and internal decision-making.
By adhering to these principles and employing the methodologies described, scientists can build a robust data package that de-risks development and accelerates the journey from intermediate to final product.
References
- 1. apicule.com [apicule.com]
- 2. 1-(Cyclopropylcarbonyl)piperazine hydrochloride_TargetMol [targetmol.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 7. This compound CAS NO:1021298-67-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemwhat.com [chemwhat.com]
- 11. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]
- 12. jocpr.com [jocpr.com]
- 13. pharmtech.com [pharmtech.com]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Purity Analysis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Introduction
1-(Cyclopropylcarbonyl)piperazine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the safety and efficacy of the final drug product.[1] Its unique molecular structure, combining a piperazine core with a cyclopropylcarbonyl group, makes it a valuable building block in medicinal chemistry, particularly for compounds targeting the central nervous system.[2] This technical guide provides an in-depth exploration of the methodologies and critical considerations for evaluating the purity of commercially available this compound. Tailored for researchers, scientists, and drug development professionals, this document outlines potential impurities, analytical techniques for their detection and quantification, and the principles behind developing robust, stability-indicating methods.
Understanding the Impurity Landscape
The purity of this compound is influenced by its synthetic route and storage conditions. A common synthesis involves the reaction of piperazine with a cyclopropylcarbonyl-containing reagent, followed by hydrochloride salt formation.[3][4] Impurities can therefore be categorized as process-related, starting material-related, or degradation products.
Table 1: Potential Impurities in this compound
| Impurity Category | Potential Impurities | Potential Source |
| Process-Related | Unreacted Piperazine | Incomplete reaction |
| Di-acylated Piperazine | Over-reaction or side reaction | |
| Residual Solvents (e.g., Methanol, Acetonitrile) | Incomplete removal during purification | |
| Starting Material-Related | tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | Incomplete deprotection during synthesis[3] |
| Degradation Products | Hydrolysis products (e.g., Cyclopropanecarboxylic acid and piperazine) | Exposure to moisture |
| Oxidative degradation products | Exposure to air/oxidizing agents[5] | |
| Photolytic degradation products | Exposure to light |
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity and impurity quantification due to its high resolution, sensitivity, and versatility.[6] A stability-indicating HPLC method is crucial to separate the main component from all potential impurities and degradation products.[7]
Diagram 1: HPLC Method Development Workflow
Caption: A typical workflow for developing a stability-indicating HPLC method.
Illustrative HPLC Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A/B (50:50).
Note: This is a starting point; method optimization is crucial for achieving optimal separation.[8]
Forced Degradation Studies
To ensure the HPLC method is stability-indicating, forced degradation studies are performed.[9] The drug substance is subjected to stress conditions to intentionally generate degradation products.
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Dry heat at 105 °C | 48 hours |
| Photostability | ICH Q1B compliant light exposure | As per guidelines |
The goal is to achieve 5-20% degradation of the active substance. The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are well-resolved from the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[10][11] Derivatization may be necessary for non-volatile impurities to enhance their volatility.[10]
Diagram 2: GC-MS Analysis Workflow
Caption: A general workflow for impurity profiling by GC-MS.
Illustrative GC-MS Protocol for Residual Solvents:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for purity determination and identifying unknown impurities.[12] While generally less sensitive than chromatographic techniques for trace impurity quantification, quantitative NMR (qNMR) can be a valuable primary method for purity assessment when certified reference standards are unavailable. A Certificate of Analysis for this compound often confirms the structure is consistent with the ¹H NMR spectrum.[13] High-field NMR has been shown to be suitable for detecting impurities at levels required by ICH guidelines.[14]
Commercial Purity Levels
Commercially available this compound is typically offered at high purity levels.
Table 3: Typical Commercial Purity Specifications
| Supplier Type | Typical Purity (%) | Analytical Technique Cited |
| Research Grade | >98% | Titration, HPLC, LCMS[2][13] |
| Pharmaceutical Intermediate | ≥99% | HPLC, LCMS[15] |
Conclusion
Ensuring the purity of this compound is a critical step in the pharmaceutical development pipeline. A comprehensive analytical strategy employing orthogonal techniques such as HPLC, GC-MS, and NMR is essential for a complete impurity profile. The development and validation of a stability-indicating HPLC method should be a primary focus to ensure that all potential process-related impurities and degradation products can be accurately detected and quantified. This in-depth understanding of the compound's purity and stability is paramount for the synthesis of safe and effective drug substances.
References
- 1. apicule.com [apicule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. iosrphr.org [iosrphr.org]
- 9. impactfactor.org [impactfactor.org]
- 10. benchchem.com [benchchem.com]
- 11. scholars.direct [scholars.direct]
- 12. rsc.org [rsc.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: A Versatile Building Block in Modern Organic Synthesis
Abstract
1-(Cyclopropylcarbonyl)piperazine hydrochloride has emerged as a highly valuable and versatile building block in contemporary organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. Its unique structural composition, featuring a rigid cyclopropyl group, a reactive piperazine core, and enhanced stability and solubility as a hydrochloride salt, makes it an attractive intermediate for constructing complex molecular architectures.[1][2] This guide provides an in-depth analysis of its synthesis, physicochemical properties, core reactivity, and applications, with a focus on its role in the development of novel therapeutics. Detailed, field-proven protocols for key synthetic transformations are presented, underpinned by mechanistic insights to empower researchers in drug discovery and process development.
Introduction: The Strategic Value of the Cyclopropylcarbonylpiperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its ability to modulate physicochemical properties and engage in critical receptor interactions. When combined with a cyclopropylcarbonyl group, the resulting moiety offers a unique confluence of properties. The cyclopropyl group introduces conformational rigidity and metabolic stability, while the amide linkage provides a key hydrogen bond acceptor. The free secondary amine on the piperazine ring serves as a versatile synthetic handle for further molecular elaboration.[3]
This compound (CAS No: 1021298-67-8) capitalizes on these features, offering itself as a readily available, stable, and highly reactive intermediate.[2] Its hydrochloride salt form not only enhances stability for storage but also improves solubility in various reaction media, facilitating its use in a wide range of synthetic conditions.[2] This building block is instrumental in the synthesis of diverse bioactive molecules, including agents targeting neurological and psychiatric disorders.[1] Notably, it is a key intermediate in the synthesis of Esaprazole analogs, which have shown potential neuroprotective properties, and Olaparib, a PARP inhibitor for cancer therapy.[4][5][6]
Physicochemical Properties and Characterization
Understanding the fundamental properties of a building block is critical for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1021298-67-8 | [7] |
| Molecular Formula | C₈H₁₅ClN₂O | [8] |
| Molecular Weight | 190.67 g/mol | [8] |
| Appearance | White to off-white solid powder | [2] |
| Melting Point | 175 - 179 °C | [9] |
| Purity | Typically ≥98% | [4] |
| Solubility | Soluble in water |
Spectroscopic Data (¹H-NMR): A typical ¹H-NMR spectrum in DMSO-d₆ shows characteristic peaks: δ 0.71-0.76 (m, 4H, cyclopropyl CH₂), 1.96-2.03 (m, 1H, cyclopropyl CH), 3.04-3.16 (m, 4H, piperazine CH₂), 3.69-4.08 (m, 4H, piperazine CH₂), and a broad singlet around 9.58 (s, 2H) for the protonated secondary amine.[7][8] The presence of the hydrochloride salt is confirmed by the broad signal corresponding to the two protons on the nitrogens.
Synthesis of the Building Block
The hydrochloride salt is typically synthesized from its Boc-protected precursor, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. This common and efficient route ensures high purity and yield.[7][8]
Protocol: Synthesis via Boc-Deprotection The synthesis involves the deprotection of the Boc-protected piperazine using a methanolic solution of hydrochloric acid.[7][8]
-
Step 1: To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 eq) in methanol, a 3M solution of hydrochloric acid in methanol (excess) is added slowly at 0 °C.
-
Step 2: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Step 3: Reaction completion is monitored by TLC or LC-MS.
-
Step 4: Upon completion, the solvent is removed under reduced pressure to afford this compound as a solid, often in quantitative yield.[7][8]
Causality Behind Experimental Choices:
-
Methanolic HCl: Using HCl dissolved in methanol provides an anhydrous acidic environment, which is crucial for efficient Boc-deprotection while preventing potential hydrolysis of the amide bond.
-
Low Temperature Addition: The initial addition at 0 °C controls the exothermicity of the acid-base reaction and the deprotection process.
-
Evaporation Finish: Direct evaporation of the solvent and excess acid is a straightforward workup that yields the desired hydrochloride salt directly, avoiding aqueous workups that might require re-isolation.
Core Reactivity and Key Synthetic Applications
The synthetic utility of this compound lies in the reactivity of its secondary amine. This nucleophilic nitrogen can be functionalized through various C-N bond-forming reactions. Before use in most coupling reactions, the hydrochloride salt must be neutralized in situ with a suitable base to liberate the free secondary amine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide or triflate.[10][11] This reaction is particularly useful when traditional SₙAr reactions are not feasible.[12]
Detailed Protocol: Coupling with 2-chloropyrimidine
-
Reagents & Setup:
-
This compound (1.0 eq)
-
2-chloropyrimidine (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cs₂CO₃ (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Reaction vessel under an inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a dry reaction flask, add this compound, 2-chloropyrimidine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
-
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[11][13]
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The free piperazine amine (liberated by the base) coordinates to the Pd(II) center. The strong base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The final step is the reductive elimination of the aryl group and the nitrogen atom, forming the C-N bond and regenerating the Pd(0) catalyst.[13]
Reductive Amination
Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[14] The process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.[15]
Detailed Protocol: Alkylation with a Benzaldehyde Derivative
-
Reagents & Setup:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
-
Procedure:
-
Suspend this compound in DCM.
-
Add DIPEA to neutralize the salt and stir for 15 minutes to generate the free base.
-
Add 4-methoxybenzaldehyde and stir for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise, controlling any mild exotherm.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
-
Self-Validating System Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for one-pot reductive aminations.[16] It is mild enough not to reduce the starting aldehyde/ketone significantly but is highly effective at reducing the intermediate iminium ion. Its tolerance for weakly acidic conditions (generated by the acetic acid byproduct) is a key advantage.
-
Base Selection: A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt without competing with the piperazine as a nucleophile.
-
Monitoring: The disappearance of the starting materials and the appearance of the higher molecular weight product can be easily tracked by LC-MS, providing a reliable method to determine the reaction endpoint.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][18]
-
First Aid:
-
Incompatibilities: Avoid strong oxidizing agents.[9]
Conclusion and Future Outlook
This compound is a cornerstone building block for modern synthetic and medicinal chemistry. Its predictable reactivity, stability, and commercial availability make it an efficient tool for introducing the cyclopropylcarbonylpiperazine scaffold into target molecules. The robust and versatile C-N bond-forming reactions it readily undergoes, such as the Buchwald-Hartwig amination and reductive amination, allow for the rapid generation of molecular diversity. As the demand for novel therapeutics with fine-tuned pharmacological profiles continues to grow, the strategic application of such well-characterized and versatile intermediates will remain paramount in accelerating drug discovery and development pipelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. apicule.com [apicule.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]
- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 8. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. kmpharma.in [kmpharma.in]
Discovery and history of 1-(Cyclopropylcarbonyl)piperazine hydrochloride
An In-Depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: From Synthesis to Application
Abstract
This compound (CAS No: 1021298-67-8) has emerged as a pivotal building block in modern medicinal chemistry and pharmaceutical development. While not a therapeutic agent itself, its unique structural combination of a rigid piperazine ring and a reactive cyclopropylcarbonyl group makes it an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and its critical role in the development of targeted therapies, including oncology and neuroprotective agents.
The Emergence of a Key Intermediate: A History of Utility
The history of this compound is not one of a singular discovery but rather of its rise to prominence driven by the needs of drug development. The piperazine ring itself is a well-established "privileged scaffold" in medicinal chemistry. This six-membered heterocycle, with its two nitrogen atoms, offers a combination of structural rigidity and the ability to modulate pharmacokinetic properties like solubility and bioavailability, making it a favored component in numerous drugs.
The addition of the cyclopropylcarbonyl group imparts distinct reactivity and structural characteristics.[1] The true "discovery" of this compound's value lies in its successful incorporation into the synthetic pathways of high-value therapeutics. Its application as a critical intermediate in the synthesis of the PARP inhibitor Olaparib and in the development of Esaprazole analogs for neurological disorders solidified its importance for researchers and pharmaceutical manufacturers.[2]
Physicochemical and Structural Properties
The hydrochloride salt form of 1-(Cyclopropylcarbonyl)piperazine enhances its stability and solubility, particularly in aqueous media, which is advantageous for various reaction conditions. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1021298-67-8 | [3][4] |
| Molecular Formula | C8H15ClN2O | [3][5] |
| Molecular Weight | 190.67 g/mol | [3][5] |
| Appearance | White to off-white solid powder or crystal | |
| Purity | Typically ≥97-98% | [6] |
| Melting Point | 175-179°C | [4] |
| Solubility | Soluble in water | [4] |
Synthesis and Manufacturing
The synthesis of this compound is a well-defined process, valued for its efficiency and high yield, making the intermediate readily available for both research and large-scale production.
Primary Synthetic Pathway: Deprotection of a Boc-Protected Precursor
The most common and industrially scalable method involves the deprotection of a tert-butoxycarbonyl (Boc)-protected piperazine derivative. The Boc group serves as a reliable protecting group for one of the piperazine nitrogens, allowing for the selective acylation of the other nitrogen. The final step is the removal of this protecting group and subsequent salt formation.
A general procedure is as follows:
-
Starting Material : The synthesis begins with tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.[5][7]
-
Deprotection : The starting material is dissolved in a suitable solvent, such as methanol.[5][7]
-
Acidification : A solution of hydrochloric acid in methanol is added slowly to the mixture, typically at a reduced temperature (e.g., 0°C), to initiate the removal of the Boc protecting group.[5][7]
-
Reaction : The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete deprotection.[5][7]
-
Isolation : The solvent is removed under reduced pressure to yield the final product, this compound, as an off-white solid.[5][7] This process consistently results in high yields, often approaching 100%.[5][7]
A patent also describes a similar process using trifluoroacetic acid for the deprotection step, followed by a salt-forming reaction to yield the hydrochloride product.[8]
Synthesis Workflow Diagram
Key Applications in Drug Development
The utility of this compound is defined by its role as a versatile building block for creating complex bioactive molecules.[1]
Oncology: Synthesis of Olaparib
One of the most prominent applications of this intermediate is in the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). Olaparib is a targeted therapy used for certain types of cancers with BRCA1 or BRCA2 mutations, such as ovarian and breast cancer.[8] The 1-(cyclopropylcarbonyl)piperazine moiety is a crucial component of the final Olaparib structure, integral to its therapeutic activity.
Neuroscience: Development of Neuroprotective Agents
The compound is a key reagent in the synthesis of Esaprazole analogs.[2][4] These analogs have shown significant binding to the sigma-1 receptor and demonstrated neuroprotective properties in in-vitro studies.[2][4] This highlights the potential of this intermediate in the development of novel therapeutics for treating neurological and psychiatric disorders.[1] The piperazine core often serves to modulate interactions with central nervous system (CNS) targets.
Broader Synthetic Utility
Beyond these specific examples, this compound is widely used in general organic synthesis to introduce the cyclopropylcarbonyl-piperazine fragment into new chemical entities, facilitating drug discovery and repurposing initiatives.[1]
Analytical Characterization
Confirmation of the structure and purity of the synthesized this compound is crucial. Standard analytical techniques employed for its characterization include:
-
Nuclear Magnetic Resonance (1H-NMR) : To confirm the chemical structure and the presence of characteristic proton signals for the cyclopropyl and piperazine rings.[5][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : To verify the molecular weight of the parent cation (m/z 155 [M+1]+) and assess the purity of the compound.[5][7]
Conclusion
This compound stands as a testament to the importance of enabling chemical intermediates in the pharmaceutical industry. Its history is one of applied innovation, where its unique structural features were leveraged to construct complex and life-saving medications. With a straightforward and high-yield synthesis, favorable chemical properties, and proven utility in constructing high-profile drugs like Olaparib, this compound will undoubtedly remain a vital tool for medicinal chemists and drug development professionals focused on creating the next generation of therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, 97% [cymitquimica.com]
- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 8. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride in the Synthesis of Novel Esaprazole Analogs
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS: 1021298-67-8) as a critical intermediate in the synthesis of Esaprazole analogs. Esaprazole, the (S)-isomer of Omeprazole, is a potent proton pump inhibitor (PPI) used to treat acid-related gastrointestinal disorders[1][2]. The synthesis of its analogs is a key area of research, particularly for developing novel therapeutics with unique properties, such as neuroprotection[3]. This guide details a representative synthetic protocol, explains the rationale behind key experimental steps, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Esaprazole Analog Synthesis
Esaprazole is a cornerstone in the management of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers[1]. It functions by irreversibly inhibiting the gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion[1][4]. While highly effective, the core benzimidazole structure serves as a versatile scaffold for developing new chemical entities.
Recent research has highlighted that analogs derived from this scaffold can exhibit novel pharmacological activities. Specifically, analogs synthesized using this compound have shown promising neuroprotective properties and sigma-1 receptor binding in vitro, suggesting potential applications beyond gastroenterology, particularly in treating neurological disorders[3].
The intermediate, this compound, is a high-purity building block essential for these synthetic endeavors. Its unique structure, combining a piperazine ring with a cyclopropylcarbonyl group, makes it an ideal starting material for introducing specific functionalities to the core molecule. The hydrochloride salt form enhances its solubility and stability, facilitating its use in a variety of reaction conditions.
Synthetic Strategy Overview
The synthesis of Esaprazole analogs using this compound typically involves the coupling of this piperazine derivative with a suitably functionalized benzimidazole core. The most common approach is a nucleophilic substitution reaction where the secondary amine of the piperazine acts as a nucleophile, displacing a leaving group on the benzimidazole precursor.
This guide will focus on a representative synthesis of an Esaprazole analog by reacting 1-(Cyclopropylcarbonyl)piperazine with a hypothetical, yet chemically plausible, precursor: 2-((chloromethyl)sulfinyl)-5-methoxy-1H-benzimidazole. This precursor is analogous to the intermediates used in the synthesis of parent PPIs[5][6].
Figure 1: General reaction scheme for the synthesis of an Esaprazole analog.
Experimental Protocols
Materials and Reagents
The following table outlines the key reagents for the representative synthesis. It is imperative to use high-purity starting materials, typically exceeding 98%, to ensure reliable and clean reaction outcomes[3].
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Equivalents | Amount |
| 2-((Chloromethyl)sulfinyl)-5-methoxy-1H-benzimidazole | N/A (Hypothetical) | 244.69 | 1.0 | 2.45 g (10 mmol) |
| This compound | 1021298-67-8 | 190.67 | 1.1 | 2.10 g (11 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.5 | 4.35 mL (25 mmol) |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | - | 100 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed |
| Saturated Sodium Bicarbonate (aq.) | N/A | - | - | As needed |
| Brine | N/A | - | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Step-by-Step Synthesis Protocol
This protocol describes a robust method for coupling the piperazine intermediate with the benzimidazole core.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.10 g, 11 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 5 minutes. This is critical as benzimidazole compounds can be sensitive to oxidation.
-
Dissolution & Basification: Add anhydrous acetonitrile (50 mL) to the flask. While stirring, add N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25 mmol). The DIPEA serves two purposes: it neutralizes the hydrochloride salt to liberate the free piperazine base in situ and acts as an acid scavenger for the HCl generated during the substitution reaction. Stir for 15 minutes at room temperature until the solid dissolves completely.
-
Precursor Addition: In a separate flask, dissolve the 2-((chloromethyl)sulfinyl)-5-methoxy-1H-benzimidazole (2.45 g, 10 mmol) in anhydrous acetonitrile (50 mL).
-
Reaction Initiation: Add the benzimidazole solution dropwise to the stirring piperazine solution over 20 minutes using a dropping funnel. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The disappearance of the starting benzimidazole spot indicates reaction completion.
-
Quenching & Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove excess acid, and then with brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
Purification and Characterization
Purification is essential to isolate the target analog from unreacted starting materials and byproducts. Characterization confirms the identity and purity of the final compound[7].
Purification Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~5 g).
-
Column Packing: Pack a silica gel column using a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the solvent gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified Esaprazole analog, typically as a white to off-white solid.
Characterization Methods
The identity and purity of the synthesized analog must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Results |
| HPLC | Purity Assessment | A single major peak with >98% purity. |
| ¹H NMR | Structural Elucidation | Peaks corresponding to the benzimidazole, methoxy, cyclopropyl, and piperazine protons. |
| Mass Spec (MS) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target analog. |
| FT-IR | Functional Group Identification | Characteristic peaks for C=O (amide), C-N, C-O, and aromatic C-H bonds. |
Workflow and Logic
The entire process from synthesis to final product validation follows a logical and self-validating workflow. Each step builds upon the last, with checkpoints to ensure the reaction is proceeding as expected before moving to the next phase.
Figure 2: A comprehensive workflow from synthesis to final product validation.
References
- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 2. Development, In-Vitro Characterization and Preclinical Evaluation of Esomeprazole-Encapsulated Proniosomal Formulation for the Enhancement of Anti-Ulcer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN108251466B - Method for synthesizing esomeprazole by enzyme method - Google Patents [patents.google.com]
- 7. Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for In-Vitro Investigation of 1-(Cyclopropylcarbonyl)piperazine hydrochloride
Introduction: Unveiling the Neuroactive Potential of a Versatile Scaffold
1-(Cyclopropylcarbonyl)piperazine hydrochloride is a piperazine derivative recognized primarily as a versatile chemical intermediate in the synthesis of more complex pharmaceutical agents.[1][2][3][4] Its hydrochloride salt form enhances aqueous solubility, a desirable characteristic for biological assays.[5] Notably, this compound serves as a key building block for Esaprazole analogs, which have demonstrated significant neuroprotective properties and binding affinity for the sigma-1 receptor in in-vitro models.[2][6][7] The piperazine core is a well-established scaffold in central nervous system (CNS) drug discovery, frequently associated with activity at dopaminergic and serotonergic receptors.[5]
These application notes provide a comprehensive guide for researchers to conduct an initial in-vitro screening cascade to elucidate the primary biological activities of this compound itself. The following protocols are designed to be self-validating and are grounded in established methodologies to ensure robust and reproducible data generation. We will explore its potential as a sigma-1 receptor ligand, a neuroprotective agent, a dopamine D2 receptor modulator, and a monoamine oxidase (MAO) inhibitor.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for experimental success.
| Parameter | Guideline | Rationale |
| Molecular Formula | C₈H₁₅ClN₂O | N/A |
| Molecular Weight | 190.67 g/mol [1] | Accurate weight is essential for preparing stock solutions of precise molarity. |
| Appearance | White to off-white solid powder[2] | Visual inspection for quality control. |
| Purity | >97% | High purity is crucial to attribute observed biological effects solely to the test compound. |
| Storage | Store powder at -20°C for long-term stability.[4] | Minimizes degradation over time. |
| Solubility | Soluble in water (enhanced by hydrochloride salt)[5] and DMSO. | DMSO is a common solvent for preparing high-concentration stock solutions for in-vitro assays. |
| Stock Solution | Prepare a 10 mM stock in sterile DMSO. Aliquot and store at -80°C.[4] | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. |
| Working Dilutions | Prepare fresh serial dilutions from the stock solution in the appropriate assay buffer for each experiment. | Ensures accurate final concentrations and avoids precipitation in aqueous buffers. |
Protocol 1: Sigma-1 Receptor Binding Affinity Assay
Rationale: Analogs of this compound are known to bind to the sigma-1 receptor, a unique intracellular chaperone protein implicated in cellular stress responses and neuroprotection.[1][6] This assay will determine if the parent compound shares this characteristic. A competitive radioligand binding assay is the gold standard for this purpose.
Experimental Workflow
Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.
Step-by-Step Methodology
-
Membrane Preparation: Utilize membrane preparations from a cell line overexpressing the human sigma-1 receptor (e.g., HEK293-S1R) or from tissues with high receptor density (e.g., guinea pig brain).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol), used at a final concentration near its Kd value (e.g., 2-3 nM).
-
Test Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound in assay buffer, starting from a top concentration of 100 µM.
-
Assay Plate Setup (96-well format):
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 50 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of a known sigma-1 ligand (e.g., 10 µM Haloperidol), 50 µL radioligand, 50 µL membrane preparation.
-
Test Compound: 50 µL of test compound dilution, 50 µL radioligand, 50 µL membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly harvest the plate contents onto GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Detection: Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition for each concentration of the test compound relative to total and non-specific binding.
-
Plot percent inhibition versus log concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In-Vitro Neuroprotection Assay (Oxidative Stress Model)
Rationale: Given that analogs of the test compound exhibit neuroprotective properties, this assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegeneration.
Experimental Workflow
Caption: Workflow for an Oxidative Stress-Based Neuroprotection Assay.
Step-by-Step Methodology
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media (e.g., DMEM/F12 with 10% FBS). For a more neuron-like phenotype, differentiate cells with retinoic acid for 5-7 days prior to the experiment.
-
Plating: Seed cells into a 96-well clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with a serum-free medium containing serial dilutions of this compound (e.g., 0.1 µM to 50 µM). Incubate for 2 hours.
-
Induce Oxidative Stress: Add a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to all wells except the "vehicle control" group to a final concentration that induces ~50% cell death (e.g., 100 µM H₂O₂).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Assess Cell Viability: Use a standard viability assay. For example, using the MTT assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Aspirate the medium and dissolve the crystals in 100 µL of DMSO.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control (no toxin) as 100% viability and the toxin-only control as 0% protection.
-
Calculate the percent neuroprotection for each compound concentration.
-
Plot percent protection versus log concentration to determine the EC₅₀ value.
-
Protocol 3: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
Rationale: The piperazine moiety is a common feature in dopamine D2 receptor (D2R) antagonists.[5][8][9][10] The D2R is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] This assay will determine if the compound acts as an antagonist at the D2R.
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonist action at the Gᵢ-coupled Dopamine D2 Receptor.
Step-by-Step Methodology
-
Cell Line: Use a cell line stably expressing the human dopamine D2 receptor, such as CHO-D2R or HEK293-D2R.
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.[11]
-
Assay Procedure:
-
Wash cells with serum-free medium.
-
Add 50 µL of test compound (this compound) at various concentrations, or a known D2R antagonist (e.g., Haloperidol) as a positive control. Incubate for 20 minutes.
-
Add 25 µL of a fixed, sub-maximal concentration of dopamine (e.g., EC₈₀) to all wells except the basal control.
-
Immediately add 25 µL of an adenylyl cyclase activator, Forskolin (e.g., 10 µM final concentration), to stimulate cAMP production.[11]
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
-
Data Analysis:
-
Determine the percent inhibition of the dopamine-induced response at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the antagonist to generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay
Rationale: MAO enzymes are important targets for treating depression and neurodegenerative diseases like Parkinson's.[12][13] They exist in two isoforms, MAO-A and MAO-B.[14] This fluorometric assay will screen for inhibitory activity of the test compound against both isoforms.
Step-by-Step Methodology
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: This assay is based on the detection of H₂O₂, a byproduct of MAO-catalyzed amine oxidation. A probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme: Recombinant hMAO-A or hMAO-B.
-
Substrate: A non-specific substrate like p-tyramine.[13]
-
Detection Reagents: HRP and a fluorescent probe (e.g., Amplex Red).
-
Positive Controls: Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor).
-
-
Assay Plate Setup (96-well black plate):
-
Add 50 µL of assay buffer containing the test compound or positive control inhibitor at 2x the final concentration.
-
Add 25 µL of 2x final concentration of the MAO-A or MAO-B enzyme.
-
Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of a 4x solution of the substrate and detection reagents to start the reaction.
-
Detection: Incubate the plate at 37°C, protected from light. Measure the fluorescence (e.g., Ex/Em = 530/585 nm) every 5 minutes for 30-60 minutes in a kinetic plate reader.[13]
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition of the enzyme activity for each concentration of the test compound.
-
Plot percent inhibition versus log concentration to determine the IC₅₀ value for both MAO-A and MAO-B.
-
Conclusion and Future Directions
This guide provides a foundational suite of in-vitro assays to characterize the neuropharmacological profile of this compound. The data generated from these protocols will establish whether the compound interacts directly with key CNS targets implicated in neuroprotection and neuropsychiatric disorders. Positive hits in these screening assays would warrant further investigation, including determination of the mechanism of action, selectivity profiling against a broader panel of receptors, and eventual progression to more complex cell-based models and in-vivo studies.
References
- 1. Buy this compound | 1021298-67-8 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. apicule.com [apicule.com]
- 4. 1-(Cyclopropylcarbonyl)piperazine hydrochloride_TargetMol [targetmol.com]
- 5. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Monoamine Oxidase Assays [cellbiolabs.com]
1-(Cyclopropylcarbonyl)piperazine hydrochloride as a reference standard in analytical chemistry.
An Application Note on the Qualification and Use of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride as an Analytical Reference Standard
Abstract
This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the proper qualification and application of this compound (CAS No: 1021298-67-8) as an analytical reference standard. Piperazine derivatives are a cornerstone in modern medicinal chemistry, serving as pivotal building blocks for numerous active pharmaceutical ingredients (APIs), including the PARP inhibitor Olaparib.[1][2] The integrity of analytical data for these APIs relies heavily on the quality of the reference standards used for identification, purity assessment, and assay. This note details the essential protocols for establishing the identity, purity, and potency of this compound and outlines its use in critical analytical applications such as impurity profiling and method validation.
Introduction: The Role of Piperazine Intermediates in Pharmaceutical Analysis
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[3][4][5] 1-(Cyclopropylcarbonyl)piperazine, in its hydrochloride salt form, is a key intermediate in the synthesis of several modern pharmaceuticals.[2] Consequently, it can be present in the final API as a process-related impurity. Regulatory guidelines necessitate the precise identification and quantification of such impurities to ensure the safety and efficacy of the drug product.[6]
The establishment of a well-characterized reference standard is the foundation of any valid analytical method.[7][8] This guide provides the scientific rationale and step-by-step protocols for qualifying this compound, transforming a high-purity chemical into a traceable and reliable reference material for GMP-compliant laboratories.
Compound Profile and Physicochemical Properties
A thorough understanding of the reference material's properties is the first step in its qualification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Cyclopropyl(piperazin-1-yl)methanone hydrochloride | [9][10] |
| CAS Number | 1021298-67-8 | |
| Molecular Formula | C₈H₁₄N₂O · HCl | [11] |
| Molecular Weight | 190.67 g/mol | [11][12] |
| Appearance | White to off-white solid/crystalline powder | [10][13] |
| Melting Point | 175-179 °C | [10] |
| Solubility | Soluble in water | |
| Storage | Room temperature, away from light. Recommended cool (<15°C) and dry place. | [2][9] |
Qualification of the Reference Standard: A Self-Validating System
Qualifying a secondary reference standard involves rigorously confirming its identity and purity against a primary standard or through a combination of absolute analytical techniques. This process ensures its suitability for its intended analytical purpose, adhering to principles outlined in ICH guidelines.[6][14]
The Qualification Workflow
The qualification process is a systematic workflow designed to build a comprehensive profile of the candidate material. Each step provides orthogonal data to create a complete and trustworthy characterization package.
References
- 1. This compound [lgcstandards.com]
- 2. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]
- 3. adanipharma.net [adanipharma.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. CURRENTA: Reference Standard Qualification [currenta.de]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. 1-(Cyclopropylcarbonyl)piperazine hydrochloride_TargetMol [targetmol.com]
- 13. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 14. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Introduction: The Strategic Importance of the Cyclopropylcarbonyl Piperazine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the piperazine heterocycle is a ubiquitous and invaluable scaffold, prized for its favorable physicochemical properties and its ability to serve as a versatile linker between different pharmacophoric elements.[1][2] When functionalized with a cyclopropylcarbonyl group, the resulting 1-(cyclopropylcarbonyl)piperazine moiety offers a unique combination of conformational rigidity and lipophilicity, making it a highly sought-after building block for the synthesis of complex bioactive molecules.[3] The hydrochloride salt of this reagent enhances its stability and solubility, facilitating its use in a variety of reaction conditions.[4]
This application note provides detailed protocols and expert insights into the use of 1-(Cyclopropylcarbonyl)piperazine hydrochloride as a key intermediate in the synthesis of two distinct classes of therapeutic agents: a potent Poly(ADP-ribose) polymerase (PARP) inhibitor analogous to Olaparib, and a novel analogue of the anthelmintic drug Praziquantel. These examples showcase the reagent's versatility in both established and exploratory synthetic campaigns.
Core Applications: A Tale of Two Syntheses
The utility of this compound is best illustrated through its application in the construction of diverse molecular architectures. Below, we detail the synthetic protocols for two classes of bioactive molecules, highlighting the strategic incorporation of this key intermediate.
Protocol 1: Synthesis of a PARP Inhibitor Analogue: 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one
Poly(ADP-ribose) polymerase (PARP) inhibitors are at the forefront of targeted cancer therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5][6][7] Olaparib, a clinically approved PARP inhibitor, features the 1-(cyclopropylcarbonyl)piperazine moiety as a key component of its structure.[8] The following protocol outlines the synthesis of a closely related analogue, demonstrating a practical application of this compound in the synthesis of this important class of drugs.
Reaction Scheme:
Figure 1: Amide coupling reaction for the synthesis of the PARP inhibitor analogue.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | 763114-26-7 | 298.27 | >98% |
| This compound | 1021298-67-8 | 190.67 | >98% |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 94790-37-1 | 379.25 | >99% |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | >99% |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | >99.8% |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to form a suspension.
-
Addition of Reagents: To the stirred suspension, add this compound (1.2 eq) followed by HBTU (1.2 eq).
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture. The addition should be performed dropwise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture in an ice bath for 1 hour to precipitate the product. Filter the solid, wash with cold acetonitrile, and dry under vacuum to yield the desired product, 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.[9]
Expert Insights:
-
Rationale for Reagent Choice: The use of the hydrochloride salt of 1-(cyclopropylcarbonyl)piperazine necessitates the use of a non-nucleophilic base like DIPEA to both neutralize the salt and facilitate the amide coupling. HBTU is a highly efficient coupling agent that minimizes side reactions and promotes high yields.[10][11]
-
Solvent Selection: Anhydrous acetonitrile is an excellent choice for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, although the reaction proceeds efficiently at room temperature.
-
Troubleshooting: If the reaction does not proceed to completion, gentle warming (e.g., to 40 °C) can be attempted. Incomplete precipitation during work-up can be addressed by adding a small amount of water to the acetonitrile filtrate to induce further precipitation.
Protocol 2: Synthesis of a Praziquantel Analogue
Praziquantel is a critical drug for the treatment of schistosomiasis, a parasitic disease affecting millions worldwide.[12] The development of new praziquantel analogues is an active area of research to combat potential drug resistance and improve efficacy.[10][12] The following protocol describes a representative synthesis of a praziquantel analogue where the cyclohexanecarbonyl group is replaced by a cyclopropylcarbonyl moiety, showcasing the adaptability of 1-(cyclopropylcarbonyl)piperazine.
Reaction Scheme:
Figure 2: N-acylation of Praziquanamine to form the cyclopropyl analogue.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Praziquanamine | 55268-75-2 | 213.28 | >98% |
| Cyclopropanecarbonyl chloride | 4023-34-1 | 104.54 | >98% |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | >99% |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | >99.8% |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve Praziquanamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of cyclopropanecarbonyl chloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Aqueous Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure cyclopropyl-praziquantel analogue.
Expert Insights:
-
Causality in Experimental Choices: The use of triethylamine is crucial to neutralize the HCl generated during the acylation reaction. Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction between the acyl chloride and the amine.
-
Self-Validating System: Each step of the aqueous work-up is designed to remove specific impurities. The acid wash removes excess triethylamine, the base wash removes any unreacted acyl chloride (as the carboxylate), and the brine wash removes residual water.
-
Structure-Activity Relationship (SAR): The synthesis of analogues with variations in the acyl group is a common strategy in medicinal chemistry to probe the SAR of a drug.[10] Replacing the cyclohexyl group of praziquantel with a cyclopropyl group can influence the compound's binding affinity, metabolic stability, and overall efficacy.[13]
Data Summary
| Compound | Synthetic Protocol | Starting Materials | Key Reagents | Typical Yield | Purity (by HPLC) |
| 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one | Protocol 1 | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, this compound | HBTU, DIPEA | >90% | >99% |
| Cyclopropyl-Praziquantel Analogue | Protocol 2 | Praziquanamine, Cyclopropanecarbonyl chloride | Triethylamine | 75-85% | >98% |
Conclusion and Future Directions
This compound has demonstrated its value as a versatile and strategic building block in the synthesis of medicinally relevant compounds. The protocols detailed herein for the preparation of a PARP inhibitor analogue and a praziquantel analogue underscore its utility in constructing complex molecular architectures. The cyclopropylcarbonyl moiety imparts unique structural and electronic properties that can be leveraged by medicinal chemists to fine-tune the pharmacological profiles of lead compounds. As the demand for novel therapeutics continues to grow, the applications of this and related piperazine derivatives are expected to expand further into new and exciting areas of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PARP inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 10. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 11. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 12. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride in CNS Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS: 1021298-67-8) as a pivotal intermediate in the synthesis of novel therapeutics for neurological disorders. We delve into the rationale for targeting the dopamine D4 receptor, provide detailed protocols for the synthesis and application of this key building block, and outline methodologies for the characterization of downstream lead compounds.
Introduction: A Strategic Intermediate for Neuromodulatory Agents
The development of effective treatments for complex neurological and psychiatric disorders, such as schizophrenia, ADHD, and Parkinson's disease, remains one of the most significant challenges in modern medicine.[1][2][3] A promising strategy involves the modulation of specific neurotransmitter systems, with the dopaminergic system being a focal point of extensive research.[4][5]
This compound is a versatile chemical intermediate that serves as a valuable starting material for a diverse range of complex molecules.[6] Its structure is particularly noteworthy for several reasons:
-
The Piperazine Core: This heterocyclic moiety is a well-established scaffold in central nervous system (CNS) drug discovery, known for its presence in numerous approved antipsychotic and antidepressant medications.[7]
-
The Cyclopropylcarbonyl Group: This component introduces conformational rigidity and lipophilic character, which can be crucial for optimizing receptor binding affinity and pharmacokinetic properties of a final drug candidate.[7]
-
The Hydrochloride Salt: This salt form enhances the compound's stability and solubility in various reaction conditions, facilitating its practical application in multi-step synthetic pathways.[8]
While not an active therapeutic agent itself, this compound is a critical building block for creating novel drug candidates. Its documented use in the synthesis of Esaprazole analogs, which exhibit neuroprotective properties in vitro, underscores its potential in this field.[9] This guide will focus on its application in synthesizing selective antagonists for the dopamine D4 receptor, a key target in neurological disorders.
| Compound Properties | |
| IUPAC Name | cyclopropyl(piperazin-1-yl)methanone;hydrochloride[7] |
| CAS Number | 1021298-67-8[8] |
| Molecular Formula | C₈H₁₅ClN₂O[8] |
| Molecular Weight | 190.67 g/mol [7][8] |
| Appearance | White to off-white solid powder[7] |
| Purity | Typically >98% |
The Scientific Rationale: Targeting the Dopamine D4 Receptor (DRD4)
The dopamine D4 receptor (DRD4) is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[3] It is predominantly expressed in brain regions crucial for higher-order cognitive functions, such as the prefrontal cortex, amygdala, and hippocampus.[5] Dysregulation of DRD4 signaling is strongly implicated in the pathophysiology of schizophrenia, ADHD, and addictive behaviors.[2][3][5]
Mechanism of Action: As a D2-like receptor, DRD4 couples to Gαi/o proteins. Upon activation by dopamine, the receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This modulation of the cAMP signaling cascade affects downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB, ultimately influencing neuronal excitability, synaptic plasticity, and gene expression.[4] Developing selective antagonists for DRD4 is a key therapeutic strategy aimed at normalizing aberrant dopaminergic neurotransmission in these disorders.[10][11]
Synthesis and Purification Protocol: this compound
This protocol details the synthesis of the title compound from its common precursor, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. The procedure involves a deprotection step using a strong acid.
3.1 Materials and Reagents
-
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
Methanol (anhydrous)
-
Hydrochloric acid solution in methanol (e.g., 3M)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
3.2 Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in anhydrous methanol.[8]
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0°C. This is critical to control the exothermic nature of the acid addition.
-
Deprotection: Slowly add a solution of hydrochloric acid in methanol (1.1 to 1.5 equivalents) to the stirring solution at 0°C.[8] A slow, dropwise addition is necessary to prevent a rapid temperature increase.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the complete removal of the tert-butoxycarbonyl (Boc) protecting group.[8]
-
Solvent Removal: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the methanol and excess HCl.[8]
-
Product Isolation: The resulting solid is the desired product, this compound, which can be collected. The yield is typically quantitative.[8] The product should be stored in a cool, dark place.
3.3 Validation
-
Characterization: Confirm the identity and purity of the off-white solid product using ¹H-NMR, LC-MS, and melting point analysis.[8]
-
Expected Results: ¹H-NMR (400 MHz, DMSO-d6): δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H); LC-MS (ESI) m/z: 155 (M+1)⁺.[8]
Application Protocol: Synthesis of a Novel DRD4 Antagonist
This section provides a representative protocol for utilizing this compound as a key intermediate in a nucleophilic substitution reaction to synthesize a putative DRD4 antagonist. The target molecule's design is inspired by known pharmacophores for DRD4 antagonists, which often feature an aromatic or heteroaromatic moiety linked to the piperazine core via an alkyl chain.[10]
4.1 Rationale for Target Molecule We will synthesize a hypothetical antagonist, 'Compound X' , by reacting this compound with 2-(4-chlorobutyl)benzo[d]thiazole. This reaction attaches the benzo[d]thiazole group, a privileged structure in medicinal chemistry, to the piperazine nitrogen, creating a molecule with structural similarities to known D4-selective ligands.[10]
4.2 Materials and Reagents
-
This compound (CPCH)
-
2-(4-chlorobutyl)benzo[d]thiazole
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.3 Step-by-Step Synthesis Protocol
-
Base Treatment: In a reaction vessel, suspend this compound (1.2 equivalents) and potassium carbonate (3 equivalents) in anhydrous acetonitrile. Stir vigorously for 15-20 minutes to neutralize the hydrochloride and generate the free base in situ.
-
Reactant Addition: Add 2-(4-chlorobutyl)benzo[d]thiazole (1 equivalent) and a catalytic amount of potassium iodide to the suspension. The iodide facilitates the substitution by an in situ Finkelstein reaction.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting chloroalkane.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in dichloromethane and wash sequentially with water and brine. This removes any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure target molecule, 'Compound X' .
In Vitro Characterization Protocols
Once synthesized, 'Compound X' must be characterized to determine its affinity and functional activity at the dopamine D4 receptor.
5.1 Protocol: Radioligand Binding Assay for DRD4 Affinity (Ki)
This assay determines the binding affinity of 'Compound X' by measuring its ability to compete with a radiolabeled ligand for binding to the DRD4.
-
Cell Culture and Membrane Preparation: Culture cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound ('Compound X').
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 'Compound X'. Use non-linear regression analysis to calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Compound | DRD2 Ki (nM) | DRD3 Ki (nM) | DRD4 Ki (nM) | Selectivity (DRD2/DRD4) |
| Reference (L-745,870) | 960[12] | 2300[12] | 0.43[12] | >2000-fold |
| 'Compound X' (Hypothetical) | 850 | 1500 | 6.5 | ~130-fold |
| Negative Control | >10,000 | >10,000 | >10,000 | - |
5.2 Protocol: cAMP Functional Assay for Antagonist Activity
This assay determines whether 'Compound X' acts as an antagonist by measuring its ability to block dopamine-induced inhibition of cAMP production.
-
Cell Culture: Plate DRD4-expressing cells in a suitable assay plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of 'Compound X' for a set period. This allows the antagonist to occupy the receptors.
-
Stimulation: Add a fixed concentration of a cAMP-stimulating agent (e.g., Forskolin) along with a dopamine agonist (e.g., Quinpirole) at its EC₅₀ concentration.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log concentration of 'Compound X'. A potent antagonist will reverse the dopamine-induced decrease in cAMP in a dose-dependent manner.
Conclusion and Future Directions
This compound is a high-value chemical intermediate with significant applications in the synthesis of novel CNS-active compounds.[6] Its utility stems from the incorporation of the privileged piperazine scaffold, which is amenable to a wide range of chemical modifications.[7] The protocols outlined in this guide provide a clear pathway from the synthesis of this building block to the creation and initial in vitro characterization of a putative dopamine D4 receptor antagonist.
Successful characterization of a lead compound like 'Compound X' would warrant further investigation, including:
-
Pharmacokinetic Profiling: Assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In Vivo Efficacy Studies: Testing the compound in established animal models of psychosis or cognitive dysfunction.[2][5]
-
Safety and Toxicology: Evaluating potential off-target effects and determining a therapeutic window.[13]
By leveraging versatile intermediates such as this compound, researchers can accelerate the discovery and development of next-generation therapies for debilitating neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. apicule.com [apicule.com]
- 8. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
The Synthetic Versatility of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: A Guide for Chemical Innovation
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS: 1021298-67-8) has emerged as a highly valuable and versatile intermediate, particularly within the pharmaceutical and drug discovery sectors. Its unique structural motif, combining a reactive piperazine core with a conformationally rigid cyclopropylcarbonyl group, offers a compelling entry point for the synthesis of a diverse array of bioactive molecules.[1] The hydrochloride salt form enhances its stability and solubility in various reaction media, making it a practical and reliable reagent for a range of chemical transformations.[1]
This technical guide provides an in-depth exploration of the practical applications of this compound, offering detailed application notes and protocols for its use in key synthetic transformations. We will delve into the causality behind experimental choices, providing a framework for researchers, scientists, and drug development professionals to leverage this reagent's full potential.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 1021298-67-8 | [2] |
| Molecular Formula | C₈H₁₅ClN₂O | [1] |
| Molecular Weight | 190.67 g/mol | [1] |
| Appearance | White to off-white solid powder | |
| Purity | Typically >98% | |
| Storage | Store at room temperature, away from light, in a dry and well-ventilated place. |
The hydrochloride salt form of 1-(cyclopropylcarbonyl)piperazine enhances its solubility in polar solvents, a critical factor in many reaction setups.[1] The presence of a secondary amine within the piperazine ring provides a nucleophilic center for a variety of coupling reactions, most notably amide bond formation. The cyclopropyl group imparts a degree of conformational rigidity and can influence the pharmacokinetic properties of the final molecule.[1]
Core Application I: Synthesis of PARP Inhibitors - The Case of Olaparib
One of the most significant applications of this compound is as a key intermediate in the synthesis of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The synthesis involves a crucial amide bond formation step, coupling the piperazine derivative with a carboxylic acid precursor.
Reaction Causality and Strategic Choices
The coupling of a secondary amine, such as that in this compound, with a carboxylic acid to form an amide bond is not a spontaneous process. The reaction requires the activation of the carboxylic acid to overcome the unfavorable equilibrium with the corresponding ammonium carboxylate salt. This is typically achieved using a coupling agent.
In the synthesis of Olaparib, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) is a commonly employed coupling agent.[3] HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic secondary amine of the piperazine. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid released from the starting material and the hexafluorophosphoric acid generated during the activation step, driving the reaction to completion.[3] Acetonitrile is a suitable solvent for this transformation due to its ability to dissolve the reactants and its inertness under the reaction conditions.[3][4]
Experimental Workflow: Olaparib Synthesis
Caption: Workflow for the synthesis of Olaparib.
Detailed Protocol: Synthesis of Olaparib
This protocol is adapted from patent literature and new drug approval documentation.[3][4]
Materials:
-
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (Compound D)
-
This compound
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, suspend 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (1.0 eq) in anhydrous acetonitrile.
-
Add N,N-Diisopropylethylamine (2.2 eq) to the suspension with stirring.
-
Add this compound (1.2 eq).
-
Cool the reaction mixture to approximately 18°C.
-
Slowly add a solution of HBTU (1.3 eq) in acetonitrile over a period of 30 minutes, maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to 3°C and hold at this temperature for 1 hour to facilitate precipitation.
-
Filter the resulting solid and wash the filter cake with cold acetonitrile.
-
Dry the solid under vacuum at a temperature not exceeding 40°C to yield Olaparib as a pale yellow solid.
Core Application II: Synthesis of Sigma-1 Receptor Ligands (Esaprazole Analogs)
This compound is a key building block for the synthesis of Esaprazole analogs, which have shown potential as neuroprotective agents through their interaction with the sigma-1 receptor.[5] These compounds often feature a core piperazine structure linked to various aromatic or lipophilic moieties. The synthesis of these analogs typically involves an amide coupling reaction, similar to the synthesis of Olaparib.
General Synthetic Strategy
The general approach involves the acylation of the secondary amine of this compound with a suitable carboxylic acid. The choice of the carboxylic acid is crucial as it determines the final structure and biological activity of the Esaprazole analog. A representative example is the synthesis of compounds like 4-cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propionyl]piperazine, a known sigma-1 receptor ligand. While this specific example uses a cyclohexylpiperazine, the synthetic principle of amide coupling is directly transferable.
Reaction Causality and Adaptable Protocols
The choice of coupling agent and reaction conditions can be adapted based on the specific substrates and desired scale of the reaction. While HBTU is highly effective, other carbodiimide-based reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can also be employed. The use of EDC/HOBt is a widely adopted method for amide bond formation due to its efficiency and the water-solubility of the urea byproduct, which simplifies purification.
Generalized Experimental Workflow: Synthesis of Sigma-1 Receptor Ligands
Caption: Generalized workflow for sigma-1 ligand synthesis.
Generalized Protocol: Amide Coupling for Sigma-1 Receptor Ligand Synthesis
This generalized protocol is based on standard amide coupling procedures and can be adapted for the synthesis of various Esaprazole analogs.
Materials:
-
Carboxylic acid of interest (e.g., 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add this compound (1.1 eq) and HOBt (1.2 eq).
-
Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by a suitable chromatographic method.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sigma-1 receptor ligand.
Potential Application in the Synthesis of Praziquantel Analogs
The piperazine core is a key structural feature of the anthelmintic drug Praziquantel. While a direct synthesis of Praziquantel using this compound is not prominently documented, the structural similarities and the reactivity of the piperazine moiety suggest its potential as a building block for novel Praziquantel analogs.[4][6] The cyclopropylcarbonyl group could be explored as a bioisosteric replacement for the cyclohexanecarbonyl group in Praziquantel, potentially leading to compounds with modified efficacy, selectivity, or pharmacokinetic profiles. Further research in this area could involve the development of synthetic routes to couple the 1-(Cyclopropylcarbonyl)piperazine moiety with appropriate isoquinoline precursors.[4][7]
Conclusion: An Enabling Reagent for Drug Discovery and Development
This compound is a valuable and versatile intermediate in modern organic synthesis. Its utility is well-established in the synthesis of the PARP inhibitor Olaparib and it serves as a key building block for a range of sigma-1 receptor ligands with potential neuroprotective properties. The straightforward and adaptable nature of its primary application, amide bond formation, allows for its integration into diverse synthetic strategies. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
- 1. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]
- 2. 1021298-67-8|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new praziquantel analogues: potential candidates for the treatment of schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Welcome to the technical support guide for the synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS: 1021298-67-8). This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during this synthesis, offering practical troubleshooting advice and detailed protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant synthetic strategies. The first is a direct acylation of piperazine with cyclopropanecarbonyl chloride. While straightforward, this route is often plagued by the formation of a bis-acylated byproduct. The second, more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine, which is first acylated and then deprotected to yield the desired product before conversion to the hydrochloride salt.[1][2][3] This second method offers superior control over selectivity and generally results in a cleaner product profile, which is crucial for pharmaceutical applications.[1]
Q2: Why is the final product isolated as a hydrochloride salt?
The hydrochloride salt form of 1-(Cyclopropylcarbonyl)piperazine offers several advantages over the free base. It typically presents as a stable, white to off-white crystalline solid, which is easier to handle, weigh, and store than the often hygroscopic or oily free base.[4] Furthermore, the salt form enhances aqueous solubility, a beneficial property for downstream applications, including formulation and further reactions.
Q3: What are the critical quality attributes of the starting materials?
The success of this synthesis is highly dependent on the quality of two key starting materials:
-
Cyclopropanecarbonyl Chloride (CAS: 4023-34-1): This is a highly reactive and moisture-sensitive acyl chloride.[5] The presence of its hydrolysis product, cyclopropanecarboxylic acid, will not only consume base and reduce yield but can also complicate purification. It is imperative to use anhydrous grades and handle the material under an inert atmosphere (e.g., nitrogen or argon).[6] Purity should be >98%.
-
Piperazine (CAS: 110-85-0): Anhydrous piperazine is essential. The presence of water can hydrolyze the acyl chloride. Piperazine is hygroscopic and should be stored in a desiccator.
| Starting Material | Critical Quality Parameter | Recommended Specification | Rationale |
| Cyclopropanecarbonyl Chloride | Purity (Assay) | >98.0% | Ensures high conversion and minimizes side reactions. |
| Moisture Content | <0.1% | Prevents hydrolysis to cyclopropanecarboxylic acid.[7] | |
| Piperazine | Moisture Content | <0.5% (Anhydrous Grade) | Prevents hydrolysis of the acyl chloride. |
| Purity (Assay) | >99.0% | Avoids introduction of unknown impurities. |
Q4: What is the most common and difficult-to-remove impurity?
The most challenging impurity, particularly in the direct acylation route, is the bis-acylated byproduct, 1,4-bis(cyclopropylcarbonyl)piperazine. This impurity has similar solubility characteristics to the desired product, making its removal by simple crystallization or extraction difficult. Its formation is a direct result of the second nitrogen atom of the piperazine ring reacting with another molecule of the acyl chloride.[8]
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.
Low Reaction Yield
Q: My overall yield of this compound is consistently below 60%. What are the likely causes and how can I improve it?
A: Low yield is a common issue stemming from several potential root causes. Let's diagnose them systematically.
-
Hydrolysis of Acyl Chloride: Cyclopropanecarbonyl chloride is extremely sensitive to moisture.[5][6] Any water present in the solvent, on the glassware, or in the piperazine will hydrolyze it to the unreactive carboxylic acid.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF) from a sealed bottle or passed through a solvent purification system. Perform the reaction under a strict inert atmosphere (nitrogen or argon). If you suspect the quality of your acyl chloride, you can test for hydrolysis via IR spectroscopy (looking for a broad O-H stretch) and repurify by distillation from thionyl chloride or oxalyl chloride if necessary.[7]
-
-
Suboptimal Stoichiometry: If using the direct acylation method, the molar ratio of piperazine to the acyl chloride is critical. Using a 1:1 ratio will invariably lead to the formation of the bis-acylated byproduct, consuming two equivalents of your acyl chloride for one molecule of byproduct and thus lowering the yield of the desired mono-acylated product.
-
Solution: Use a significant excess of piperazine (e.g., 4-5 equivalents). This ensures that the acyl chloride is more likely to encounter an unreacted piperazine molecule than the already-acylated product, statistically favoring mono-acylation.[8] The unreacted piperazine can be removed during the aqueous workup.
-
-
Inadequate Temperature Control: The acylation of piperazine is an exothermic reaction. Allowing the temperature to rise uncontrollably can accelerate side reactions.
-
Solution: Perform the addition of cyclopropanecarbonyl chloride at a reduced temperature (0-5 °C) using an ice bath. Add the acyl chloride slowly and dropwise to a stirred solution of piperazine to maintain control over the reaction exotherm.
-
-
Workup and Isolation Losses: The product can be lost during extraction and crystallization if the conditions are not optimized.
-
Solution: During aqueous workup, ensure the pH is correctly adjusted to separate the product from unreacted piperazine. When crystallizing the hydrochloride salt, use an appropriate anti-solvent (e.g., MTBE, isopropanol) and allow sufficient time at cool temperatures for complete precipitation.
-
Byproduct Formation: Bis-Acylation
Q: My NMR/LC-MS analysis shows a significant peak corresponding to the bis-acylated byproduct. How can I prevent its formation?
A: The formation of 1,4-bis(cyclopropylcarbonyl)piperazine is the primary challenge in this synthesis. Here are the most effective strategies to suppress it:
-
Use a Mono-Protecting Group (Recommended): This is the most robust solution. By using tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), you physically block one of the nitrogen atoms. The acylation can only occur at the free secondary amine. The Boc group is then easily removed under acidic conditions (e.g., HCl in methanol or dioxane), which simultaneously forms the desired hydrochloride salt.[1][2] This route provides excellent selectivity and is highly recommended for achieving high purity.
-
Optimize Direct Acylation Conditions: If you must use the direct acylation route, conditions are critical.
-
High Excess of Piperazine: As mentioned, use at least a 4-5 fold excess of piperazine.
-
Slow Addition at Low Temperature: Add the cyclopropanecarbonyl chloride solution dropwise to the piperazine solution at 0 °C. This maintains a low instantaneous concentration of the acylating agent, reducing the probability of a second acylation.[8]
-
Reverse Addition: Consider adding the piperazine solution to the acyl chloride solution (though this is less common and requires careful control).
-
Purification and Isolation Issues
Q: My final product, after adding HCl, is a sticky oil and refuses to crystallize. What steps can I take?
A: This is a common issue in salt formation and crystallization.
-
Check for Residual Solvents: Rotary evaporation may not remove all solvents, especially high-boiling ones like DMF or DMSO if used. These can act as crystallization inhibitors.
-
Solution: After initial concentration, add a solvent in which your product is insoluble (e.g., diethyl ether, MTBE) and re-concentrate. This azeotropic removal can help strip residual solvents. Alternatively, place the oil under high vacuum for several hours.
-
-
Impurities: The presence of impurities, including the bis-acylated product or starting materials, can disrupt the crystal lattice formation.
-
Solution: Purify the free base by column chromatography before salt formation. A silica gel column using a gradient of methanol in dichloromethane is often effective. Once you have the pure free base, dissolve it in a minimal amount of a suitable solvent (like isopropanol or ethanol) and add the HCl solution.
-
-
Incorrect Solvent System: The choice of solvent for crystallization is key.
-
Solution: If the product oils out from one solvent, try a different system. Good starting points include isopropanol/MTBE, ethanol/diethyl ether, or methanol/ethyl acetate. Dissolve the oil in the primary solvent (the alcohol) and slowly add the anti-solvent (the ether or ester) until turbidity persists, then cool the mixture. Scratching the inside of the flask with a glass rod can induce nucleation.
-
Detailed Experimental Protocols
Protocol A: Direct Acylation of Piperazine (Yield-Optimized)
Objective: To synthesize this compound via direct acylation, optimized to minimize bis-acylation.
-
Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous piperazine (10.0 g, 116 mmol, 4.0 eq).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until the piperazine is fully dissolved. Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (3.0 g, 29 mmol, 1.0 eq) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash with 2 x 50 mL of water to remove excess piperazine and piperazine hydrochloride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base, typically as a pale yellow oil or solid.
-
Salt Formation: Dissolve the crude product in 50 mL of isopropanol. Slowly add 4M HCl in dioxane (or ethereal HCl) dropwise with stirring until the pH of a wet sample on pH paper is ~1-2.
-
Crystallization: A white precipitate should form. If not, add diethyl ether or MTBE as an anti-solvent until the solution becomes cloudy. Cool the mixture to 0-4 °C for at least 1 hour to complete crystallization.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield this compound as a white solid. (Expected Yield: 65-75%).
Protocol B: N-Boc-Piperazine Route (Purity-Optimized)
Objective: A high-purity synthesis using a protecting group strategy.[2][9]
Step 1: Acylation of N-Boc-Piperazine
-
Setup: To a 250 mL flask, add N-Boc-piperazine (10.0 g, 53.7 mmol, 1.0 eq) and triethylamine (8.2 mL, 59.1 mmol, 1.1 eq) in 100 mL of anhydrous DCM. Cool to 0 °C.
-
Acyl Chloride Addition: In a separate flask, dissolve cyclopropanecarbonyl chloride (5.8 g, 56.4 mmol, 1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the piperazine solution over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Workup: Wash the reaction mixture with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over sodium sulfate, filter, and concentrate to yield tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, which is often used directly in the next step.
Step 2: Deprotection and Salt Formation
-
Setup: Dissolve the crude product from Step 1 (approx. 53.7 mmol) in 100 mL of methanol. Cool the solution to 0 °C.
-
Deprotection: Slowly add a 3M solution of HCl in methanol (50 mL, 150 mmol, ~3 eq).[2]
-
Reaction: Stir the reaction at room temperature overnight. Progress can be monitored by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the desired this compound. It can be further purified by recrystallization from ethanol/ether if needed. (Expected Yield: >90% over two steps).
References
- 1. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
- 2. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 4. apicule.com [apicule.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 8. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
Technical Support Center: Purification of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS 1021298-67-8). As a key intermediate in the synthesis of various active pharmaceutical ingredients, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to address challenges encountered during its purification.
Understanding the Molecule: Key Physicochemical Properties
This compound is a piperazine-based amide. The presence of the two nitrogen atoms in the piperazine ring makes the molecule basic and highly polar.[3] As a hydrochloride salt, it exhibits good solubility in water.[4][5] Its hygroscopic nature means it can readily absorb moisture from the atmosphere, which requires careful handling and storage.[3]
| Property | Value/Description | Source(s) |
| CAS Number | 1021298-67-8 | [4] |
| Molecular Formula | C₈H₁₅ClN₂O | [4] |
| Molecular Weight | 190.67 g/mol | [4] |
| Appearance | White to off-white solid powder or crystals | [1][6] |
| Solubility | Soluble in water | [4][5] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Troubleshooting Common Purification Issues
The purification of this compound can be complicated by the presence of specific impurities related to its synthesis. A common synthetic route involves the deprotection of a Boc-protected precursor, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.[6][7]
Decision-Making Workflow for Purification Strategy
The choice of purification method largely depends on the nature of the impurities present in the crude product. This diagram outlines a logical workflow for selecting the most appropriate technique.
Caption: A logical workflow for troubleshooting the purification of piperazine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil or a sticky solid and won't crystallize. What should I do?
A1: This is a common issue, often caused by the presence of residual solvents or hygroscopic impurities.[3] First, ensure all solvents are thoroughly removed under high vacuum. If the problem persists, consider that piperazine derivatives can be hygroscopic.[3] Storing the material in a desiccator over a strong drying agent (e.g., P₂O₅) may help. If these measures fail, the issue is likely due to impurities preventing crystallization. In this case, attempting a purification technique like column chromatography is recommended to remove these impurities.
Q2: I see a significant amount of a non-polar impurity in my crude product's TLC/LC-MS. What is the likely culprit and how do I remove it?
A2: If you are synthesizing this compound via the deprotection of a Boc-protected precursor, the non-polar impurity is likely the unreacted starting material, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.[7] An acid-base extraction is a highly effective method for removing this impurity. The basic desired product will move into the aqueous acidic phase, while the non-basic Boc-protected starting material will remain in the organic phase.
Q3: My reaction has produced a di-substituted piperazine byproduct. How can I separate this from my mono-substituted product?
A3: The formation of di-substituted byproducts is a common side reaction in piperazine chemistry.[8] Due to the structural similarity between the mono- and di-substituted products, separation by recrystallization or extraction can be challenging. In this scenario, column chromatography is the most effective purification method.[9] The difference in polarity between the two compounds should allow for their separation on a silica or alumina column.
Q4: Can I purify the free base of 1-(Cyclopropylcarbonyl)piperazine first and then convert it to the hydrochloride salt?
A4: Yes, this is a valid and often advantageous strategy. Purifying the free base can sometimes be easier, especially if you are using column chromatography. After purification, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent to precipitate the pure hydrochloride salt.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying crystalline solids when the impurities have different solubility profiles from the desired compound.[10]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] For this compound, consider solvent systems such as isopropanol/water, ethanol/water, or methanol/diethyl ether.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen primary solvent (e.g., isopropanol). Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water or diethyl ether) dropwise to the hot solution until a slight turbidity persists. If needed, add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This technique is particularly useful for separating basic compounds like 1-(Cyclopropylcarbonyl)piperazine from neutral or acidic impurities.[11][12]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic 1-(Cyclopropylcarbonyl)piperazine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer can be discarded or processed to recover other components.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). This will deprotonate the piperazine derivative, causing it to precipitate or form an oil.
-
Extraction of Free Base: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base. To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in ether or methanol). The hydrochloride salt will precipitate and can be collected by filtration.
Protocol 3: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[9]
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection: For a basic compound like 1-(Cyclopropylcarbonyl)piperazine, a deactivated stationary phase such as alumina or silica gel treated with a small amount of a base (e.g., triethylamine) in the eluent system is recommended to prevent streaking. A common eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. If the free base was purified, it can be converted to the hydrochloride salt as described in Protocol 2.
References
- 1. apicule.com [apicule.com]
- 2. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Storage and handling guidelines for 1-(Cyclopropylcarbonyl)piperazine hydrochloride to ensure stability.
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven guidelines for the storage and handling of 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No. 1021298-67-8) to ensure its chemical integrity and stability for reproducible experimental outcomes.
Frequently Asked Questions (FAQs): Core Storage & Handling
This section addresses the most common inquiries regarding the day-to-day management of this compound.
Q1: What is the optimal temperature for the long-term storage of solid this compound?
For maximal long-term stability, the solid compound should be stored in a refrigerator at 4°C.[1] Some suppliers also indicate that storage at room temperature under an inert atmosphere is acceptable.[2][3] However, refrigerated conditions are generally preferred to minimize the potential for slow degradation over extended periods. For short-term transport, shipping at ambient temperature is common practice.[1]
Q2: The safety data sheet (SDS) recommends storing under an inert atmosphere. Why is this necessary?
Storing under an inert atmosphere, such as nitrogen or argon, serves two primary functions.[1][4] First, it displaces atmospheric oxygen, mitigating the risk of oxidative degradation of the piperazine moiety. Second, and critically, it displaces atmospheric moisture. As a hydrochloride salt, this compound is hygroscopic, meaning it readily attracts and absorbs water from the air.[5][6] An inert, dry atmosphere is the first line of defense against moisture-induced instability.
Q3: How sensitive is this compound to moisture, and what specific precautions should I take?
The compound's sensitivity to moisture is a critical handling parameter. The hydrochloride salt form, while enhancing stability and solubility, makes the molecule hygroscopic.[7][8] Moisture absorption can lead to several issues:
-
Physical Changes: The powder may become clumpy or cakey, making accurate weighing difficult.[8]
-
Inaccurate Concentrations: The absorbed water adds weight, leading to erroneously low concentrations when preparing solutions.
-
Chemical Degradation: In the presence of water, hydrolysis or other degradation pathways may become more favorable.
Recommended Precautions:
-
For frequently accessed vials, store them inside a desiccator containing a drying agent (e.g., silica gel) to create a low-humidity microenvironment.[5][11]
-
When weighing the compound, work quickly to minimize its exposure to ambient air. For highly sensitive experiments, consider handling the powder inside a humidity-controlled glove box.
Q4: Does this compound need to be protected from light?
Yes, protection from light is recommended as a best practice for maintaining the long-term integrity of many complex organic molecules.[4] Exposure to UV light can provide the energy to initiate photochemical degradation. Store the container in a dark location, such as a refrigerator or a light-blocking cabinet, and use amber vials when preparing stock solutions.[1]
Data Summary: Recommended Storage Conditions
For quick reference, the optimal storage conditions for solid this compound are summarized below.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | 4°C (Long-term)[1] | Minimizes thermal degradation. Room temperature may be acceptable for shorter periods if other conditions are met.[2] |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1][4] | Prevents oxidation and, crucially, displaces atmospheric moisture to prevent hygroscopic effects. |
| Moisture | Keep in a dry environment; use a desiccator.[9][10][11] | The compound is hygroscopic; moisture absorption can cause clumping and inaccurate weighing.[8] |
| Light | Protect from direct light.[1] | Prevents potential photochemical degradation. |
| Container | Tightly sealed, appropriate for low-temperature storage. | Prevents exchange with the ambient environment. |
Experimental Protocol: Weighing and Solution Preparation
This protocol is designed to minimize environmental exposure and ensure the preparation of accurate and stable solutions.
-
Preparation:
-
Allow the sealed container of this compound to equilibrate to room temperature for at least 20-30 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
-
Weighing:
-
Perform weighing in an area with controlled, low humidity if possible.
-
Use a clean, dry weighing vessel.
-
Open the container, quickly remove the desired amount of powder, and immediately and tightly reseal the primary container.
-
If the container was supplied under an inert gas, consider briefly flushing the headspace with nitrogen or argon before resealing.
-
-
Solubilization:
-
Solution Storage:
-
For stock solutions, supplier data recommends storage under nitrogen at -20°C for up to one month or at -80°C for up to six months for optimal stability.[1]
-
Use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to potential storage and handling causes.
Q1: I opened my vial and the powder, which was once free-flowing, is now clumpy and hard. What happened, and can I still use it?
This is a classic sign of significant moisture absorption due to the compound's hygroscopic nature.[8] The clumping indicates that water molecules have been absorbed from the atmosphere, causing the powder to cake.
-
Causality: This typically occurs if the container was not sealed tightly, was left open to the air for an extended period, or was opened while still cold, causing condensation.
-
Can it be used? For non-quantitative or screening applications, you may be able to proceed, but be aware that the weighed amount does not represent the pure compound due to the added mass of water. For quantitative assays (e.g., IC50 determination, standard curve generation), it is strongly recommended to discard the vial and use a fresh, properly stored lot. Using compromised material will lead to inaccurate concentration calculations and unreliable data.
Q2: My experimental results are inconsistent and not reproducible. Could the compound's stability be the cause?
Yes, improper storage is a frequent cause of experimental irreproducibility. If the compound has absorbed moisture, every time you weigh it, you are weighing a different percentage of the active molecule versus water. This directly leads to variability in your solution concentrations and, consequently, your assay results.[14] Review the storage and handling workflow diagram below to diagnose potential issues.
Q3: The compound, which should be a white powder, has a yellow or brownish tint. What does this indicate?
Discoloration is often a visual indicator of chemical degradation.
-
Potential Causes: This could be due to oxidation from prolonged exposure to air or degradation from exposure to light.[1][4]
-
Recommendation: Do not use the discolored compound. The presence of colored impurities indicates that the material is no longer pure, and these impurities could interfere with your experiment or produce misleading results. Discard the vial and obtain a new lot, ensuring it is stored under an inert atmosphere and protected from light.
Q4: How long are my prepared solutions of this compound stable?
The stability of the compound in solution is highly dependent on the solvent, concentration, and storage temperature. Based on supplier stability data, aqueous stock solutions should be stored under nitrogen and frozen.[1] Expect stability for approximately one month at -20°C and up to six months at -80°C.[1] Avoid storing solutions at room temperature or 4°C for extended periods, as hydrolysis or other solvent-mediated degradation can occur. Always prepare fresh working dilutions from a frozen stock aliquot for each experiment.
Workflow for Troubleshooting Suspected Compound Instability
The following diagram outlines a logical workflow to diagnose and resolve issues related to the stability of this compound.
Caption: A decision tree for troubleshooting stability issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1021298-67-8|this compound|BLD Pharm [bldpharm.com]
- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. fishersci.com [fishersci.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. apicule.com [apicule.com]
- 8. Hygroscopy - Wikipedia [en.wikipedia.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 1021298-67-8 | TCI EUROPE N.V. [tcichemicals.com]
- 13. lookchem.com [lookchem.com]
- 14. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Amide Coupling Reactions with 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Welcome to the technical support center for optimizing amide coupling reactions involving 1-(Cyclopropylcarbonyl)piperazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Here, we provide in-depth, field-proven insights into overcoming common challenges, structured in a practical question-and-answer format, to ensure the success of your coupling reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of this compound in amide synthesis.
Q1: Why is 1-(Cyclopropylcarbonyl)piperazine supplied as a hydrochloride salt, and how does this affect my reaction?
A1: 1-(Cyclopropylcarbonyl)piperazine is provided as a hydrochloride (HCl) salt to improve its stability, crystallinity, and handling properties as a solid.[1] However, for an amide coupling reaction to proceed, the piperazine nitrogen must be a free base to act as a nucleophile. In its hydrochloride salt form, the secondary amine on the piperazine ring is protonated, forming an ammonium salt (R₂NH₂⁺).[2] This positive charge renders the nitrogen non-nucleophilic, thereby inhibiting its reaction with an activated carboxylic acid. Therefore, the HCl salt must be neutralized in situ or in a separate "free-basing" step before the coupling reaction.[3]
Q2: What is "free-basing," and is it necessary?
A2: Free-basing is the process of converting an amine salt back to its neutral, "free base" form by treating it with a suitable base. For small-scale reactions, it is common to perform an in situ neutralization by adding at least two equivalents of a tertiary amine base (e.g., DIPEA, triethylamine) to the reaction mixture—one equivalent to neutralize the HCl salt and another to facilitate the coupling reaction itself. For larger-scale synthesis or when troubleshooting difficult couplings, isolating the free base in a separate step can provide more consistent results by removing the resulting ammonium salt byproduct from the reaction mixture.
Q3: Which coupling reagents are most effective for this substrate?
A3: The choice of coupling reagent is critical and depends on the specific carboxylic acid partner (e.g., steric hindrance, electronic properties). For 1-(Cyclopropylcarbonyl)piperazine, several classes of coupling reagents are effective:
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and often the first choice for challenging couplings, including in the synthesis of pharmaceuticals like Olaparib where HBTU has been used with this specific piperazine derivative.[4][5] They are known for rapid reaction times and suppression of side reactions.[6]
-
Carbodiimides (EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used, cost-effective option.[7] Its urea byproduct is water-soluble, which simplifies purification. It is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure to improve efficiency and minimize racemization of chiral carboxylic acids.[8]
Q4: Does the cyclopropylcarbonyl group introduce any specific challenges or side reactions?
A4: The cyclopropylcarbonyl moiety is generally stable under standard amide coupling conditions.[9] The cyclopropane ring is robust and does not typically undergo ring-opening unless harsh acidic or specific catalytic conditions are employed, which are not characteristic of amide coupling reactions.[10] The amide bond within the starting material itself is also stable and will not interfere with the formation of the new amide bond at the secondary amine position.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete neutralization of the HCl salt: The piperazine nitrogen is still protonated and non-nucleophilic.[3] 2. Inefficient carboxylic acid activation: The coupling reagent may be unsuitable for your specific acid, or it may have degraded due to moisture. 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time. | 1. Increase Base: Ensure at least 2-2.5 equivalents of a non-nucleophilic tertiary base (e.g., DIPEA, N-methylmorpholine) are used. The first equivalent neutralizes the HCl, and the subsequent amount facilitates the coupling. Alternatively, perform a separate free-basing workup before the reaction (see Protocol 1). 2. Switch Coupling Reagent: If using EDC/HOBt, consider switching to a more powerful uronium-based reagent like HATU or HBTU, especially for hindered substrates.[8] Use fresh, high-purity reagents. 3. Optimize Conditions: Use a polar, aprotic solvent like DMF or NMP. Most couplings proceed well at room temperature, but gentle heating (40-50 °C) can sometimes improve yields for sluggish reactions. Monitor the reaction by TLC or LC-MS to determine the optimal time.[11] |
| Formation of Significant Side Products | 1. N-Acylurea formation (with carbodiimides): The O-acylisourea intermediate reacts with another molecule of the carboxylic acid instead of the piperazine. 2. Epimerization/Racemization (with chiral acids): Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid.[7] | 1. Use an Additive: Always use an additive like HOBt or OxymaPure with EDC or DCC. This traps the O-acylisourea intermediate as a more stable active ester, preventing side reactions.[8] 2. Control Temperature & Base: Perform the reaction at 0 °C to room temperature. Use a hindered, non-nucleophilic base like DIPEA instead of triethylamine. For highly sensitive substrates, consider using a coupling reagent known for low racemization, such as HATU.[6] |
| Difficult Purification | 1. Urea byproducts: Byproducts from coupling reagents (e.g., DCU from DCC) can be difficult to remove. 2. Excess reagents/starting materials: Unreacted carboxylic acid or coupling byproducts co-eluting with the product. | 1. Choose Water-Soluble Reagents: Use EDC as your carbodiimide; its byproduct, EDU, is water-soluble and easily removed with an aqueous workup.[7] 2. Optimize Stoichiometry & Workup: Use a slight excess (1.1-1.2 eq.) of the carboxylic acid and coupling reagent. Perform a standard aqueous workup: wash the organic layer with a mild acid (e.g., 5% citric acid) to remove excess base and unreacted piperazine, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and HOBt. |
III. Experimental Protocols & Methodologies
Protocol 1: Free-Basing of this compound
This protocol describes the conversion of the hydrochloride salt to its free base form, which can be isolated and used in subsequent coupling reactions.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH)
-
Water (deionized)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a separatory funnel.
-
Extraction & Neutralization: Add an equal volume of DCM or EtOAc to the separatory funnel. While swirling, slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases (pH > 8).
-
Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely.
-
Organic Layer Collection: Drain the lower organic layer (DCM) or collect the upper organic layer (EtOAc).
-
Back-Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.
-
Combine & Wash: Combine all organic extracts and wash them once with brine to remove residual water.
-
Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting oil or solid is the free base of 1-(cyclopropylcarbonyl)piperazine, which can be used directly in the coupling reaction without the need for additional base for neutralization. The success of the free-basing can be confirmed by ¹H NMR.
Protocol 2: General Amide Coupling using EDC/HOBt
This protocol outlines a standard procedure for coupling the free-based piperazine with a generic carboxylic acid.
Materials:
-
Carboxylic acid (1.0 eq.)
-
1-(Cyclopropylcarbonyl)piperazine free base (from Protocol 1) (1.1 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (1.5-2.0 eq.)
-
Anhydrous DMF or DCM
-
Standard workup reagents (EtOAc, 5% citric acid, sat. NaHCO₃, brine, MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DMF or DCM.
-
Activation: Stir the solution at room temperature and add DIPEA (1.5-2.0 eq.). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution. Stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Piperazine Addition: Add a solution of 1-(Cyclopropylcarbonyl)piperazine free base (1.1 eq.) in a small amount of the reaction solvent to the mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[11][12]
-
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.
IV. Visualized Workflows and Mechanisms
General Workflow for Amide Coupling
The following diagram illustrates the decision-making process and general workflow for performing an amide coupling with this compound.
Caption: Decision workflow for amide coupling.
Reaction Mechanism: EDC/HOBt Activation
This diagram illustrates the activation of a carboxylic acid (R-COOH) using EDC and HOBt, followed by nucleophilic attack by the free-based piperazine.
Caption: EDC/HOBt coupling mechanism.
V. References
-
Google Patents. (n.d.). Processes for preparing olaparib. WO2018038680A1. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024). HATU:a third-generation coupling reagent. Retrieved from --INVALID-LINK--
-
Wiley-VCH. (n.d.). LC/MS Coupling. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8. Retrieved from --INVALID-LINK--
-
LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Green Chemistry. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from --INVALID-LINK--
-
Supporting Information. (n.d.). Indranil Chatterjee†, Deblina Roy† and Gautam Panda. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF. Retrieved from --INVALID-LINK--
-
JACS Au. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from --INVALID-LINK--
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from --INVALID-LINK--
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from --INVALID-LINK--
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of a piperazine derivative. US7229992B2. Retrieved from --INVALID-LINK--
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from --INVALID-LINK--
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from --INVALID-LINK--
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 11. waters.com [waters.com]
- 12. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 1-(Cyclopropylcarbonyl)piperazine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate, particularly in the synthesis of novel therapeutics, understanding its properties and potential challenges is crucial for experimental success.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific issues you may encounter.
Section 1: Compound Fundamentals & Handling FAQs
This section covers the essential information needed before you begin your experiment. Proper handling and storage are the first steps to a successful reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1021298-67-8 | [3][4] |
| Molecular Formula | C₈H₁₄N₂O · HCl | [5] |
| Molecular Weight | 190.67 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 175 - 179 °C | [5] |
| Solubility | Soluble in water.[3][7] Also soluble in alcohols.[7] | [3][7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4][5][8] The compound can be hygroscopic.[7] | [4][5][7][8] |
Q1: I'm planning an amide coupling reaction in dichloromethane (DCM). Will the hydrochloride salt be soluble?
A: While the hydrochloride salt form enhances water solubility, its solubility in non-polar aprotic solvents like DCM can be limited.[3] However, for reaction purposes, this is often not an issue. The addition of a tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is required for the reaction. This base will neutralize the hydrochloride salt, generating the free base of 1-(cyclopropylcarbonyl)piperazine in situ. The free base typically has much better solubility in organic solvents like DCM, allowing the reaction to proceed homogeneously.
Q2: What are the primary safety precautions I should take when handling this compound?
A: According to safety data sheets, this compound is a skin and eye irritant.[3][6] Standard laboratory personal protective equipment (PPE) is mandatory. This includes wearing safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][8] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][8]
Q3: How stable is the compound? Are there any incompatibilities I should be aware of?
A: The compound is stable under recommended storage conditions.[5] The primary incompatibility to be aware of is with strong oxidizing agents.[5] As with most amines, it should also be kept away from strong acids unless a salt formation is intended. For storage, ensure the container is tightly sealed to protect it from moisture, as it can be hygroscopic.[7]
Section 2: Troubleshooting Amide Coupling Reactions
The most common application for this reagent is as the amine component in an amide bond formation. This section addresses the most frequent challenges encountered during this critical reaction.
Caption: General workflow for an amide coupling reaction.
Q4: My amide coupling reaction has a very low yield or failed completely. What are the most likely causes?
A: This is a common issue that can almost always be traced back to one of three areas: reagent quality, activation of the coupling partners, or reaction conditions.
-
1. Reagent Quality & Stoichiometry:
-
Amine Neutralization: The starting material is a hydrochloride salt. You MUST add at least one equivalent of a non-nucleophilic base (like TEA or DIPEA) to generate the free amine for the reaction. A common mistake is forgetting this step. We recommend using 1.1 to 1.5 equivalents of base to ensure full neutralization.
-
Water Content: Amide coupling reactions are highly sensitive to water. Water can hydrolyze your activated carboxylic acid intermediate, shutting down the reaction. Ensure you are using an anhydrous solvent and that your carboxylic acid starting material is dry.
-
-
2. Inefficient Carboxylic Acid Activation:
-
The carboxylic acid must be converted into a more reactive species (an active ester) for the nucleophilic attack by the piperazine nitrogen to occur. If this activation is slow or inefficient, your yield will suffer.
-
Solution: Consider your coupling reagent. For a secondary amine like this piperazine derivative, which is moderately nucleophilic but can have some steric hindrance, a more robust coupling reagent may be needed.
-
Table 2: Selecting an Amide Coupling Reagent
| Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | EDC, DIC | Cost-effective, common. | Often requires an additive (e.g., HOBt, Oxyma) to improve efficiency and suppress side reactions like racemization.[9] |
| Aminium/Uronium | HATU, HBTU | Very fast, high yielding, low racemization. | More expensive, can be sensitive to moisture. Excellent choice for challenging couplings. |
| Phosphonium | PyBOP | High reactivity, similar to aminium salts. | Can be less atom-economical. |
| Other | T3P® (Propylphosphonic Anhydride) | Excellent for preventing racemization, workup is often simple. | The reagent itself is viscous and requires careful handling. |
-
3. Reaction Conditions:
-
Temperature: Most coupling reactions are started at 0 °C during the addition of the coupling reagent to control the exothermic activation step, and then allowed to warm to room temperature.[10] If you see no reaction, gentle heating (e.g., to 40-50 °C) might be necessary, but this can also increase side reactions. Monitor by TLC or LC-MS.
-
Caption: Decision tree for troubleshooting low-yield amide coupling.
Q5: I'm having difficulty purifying my final product. It's streaking badly on my silica gel column.
A: This is a classic problem when purifying basic compounds like piperazine derivatives on acidic silica gel. The amine functional groups interact strongly with the acidic silanol groups on the silica surface, causing poor separation and significant tailing.[11]
-
Solution 1: Basic Modifier in Eluent: The most effective solution is to add a small amount of a basic modifier to your solvent system. Add 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) to your eluent.[11] This will neutralize the active sites on the silica gel, allowing your product to elute cleanly.
-
Solution 2: Alternative Stationary Phases: If the basic modifier is not sufficient, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be very effective.
-
Solution 3: Acidic Wash: During your aqueous workup, you can sometimes remove basic impurities by washing the organic layer with a dilute acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer. You can then re-basify the aqueous layer with NaOH and extract your purified product back into an organic solvent. This technique is highly effective but requires your product to be stable to acid and base.
Section 3: Standard Experimental Protocol
This section provides a reliable, starting-point protocol for the N-acylation of this compound.
Protocol: Amide Coupling with a Carboxylic Acid using HATU
-
Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Add this compound (1.05 eq) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Note: Extra base is needed to neutralize both the HCl salt and the acid generated by the HATU reagent.
-
Stir the mixture at room temperature for 5 minutes.
-
-
Reaction:
-
Cool the flask to 0 °C in an ice bath.
-
Add HATU (1.1 eq) portion-wise to the stirring mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Workup & Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using an eluent system (e.g., Hexanes/Ethyl Acetate) containing 1% triethylamine to prevent streaking.[11]
-
References
- 1. apicule.com [apicule.com]
- 2. 1-(Cyclopropylcarbonyl)piperazine hydrochloride_TargetMol [targetmol.com]
- 3. This compound | 1021298-67-8 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 1021298-67-8|this compound|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Scaling up the synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride for industrial applications
Introduction
Welcome to the technical support guide for the industrial-scale synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS: 1021298-67-8). This molecule is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including Olaparib.[1] Scaling up its synthesis from the lab to an industrial setting presents unique challenges, from controlling selectivity and impurities to ensuring consistent crystallization of the final hydrochloride salt.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a robust, reproducible, and scalable process.
Process Overview: Key Synthetic Pathways
The industrial synthesis of this compound primarily follows two strategic pathways. The choice between them often depends on cost, purity requirements, and available equipment.
Caption: Figure 1. High-level workflows for the synthesis of 1-(Cyclopropylcarbonyl)piperazine HCl.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when scaling up the direct acylation of piperazine?
The primary challenge is controlling selectivity. Piperazine has two secondary amine groups, and the reaction with cyclopropanecarbonyl chloride can yield both the desired mono-acylated product and a significant amount of the di-acylated byproduct, 1,4-bis(cyclopropylcarbonyl)piperazine.[2] The mono-substituted product can sometimes be more nucleophilic than piperazine itself, further promoting the formation of the di-substituted impurity.[2]
Q2: Why is the final product isolated as a hydrochloride salt?
Isolating the compound as a hydrochloride salt serves several critical functions in an industrial setting. It enhances the stability and handling of the final product, which typically presents as a stable, crystalline solid.[3][4] The salt form also improves water solubility and often aids in purification, as crystallization can effectively remove non-basic impurities.[4][5]
Q3: Is the protecting group strategy (Route 2) viable for large-scale production?
Yes, while it involves more steps (protection and deprotection), the protecting group strategy is highly viable and often preferred when very high purity is required. Using a mono-protected starting material like 1-Boc-piperazine ensures high selectivity for mono-acylation, simplifying purification significantly.[2][5] The trade-off is the higher cost of the raw material and lower overall throughput due to the additional steps.[2]
Q4: What are the critical process parameters (CPPs) to monitor during the acylation reaction?
The most critical parameters are:
-
Temperature: The acylation reaction is exothermic. Poor temperature control can lead to side reactions and impurity formation.
-
Reagent Addition Rate: Slow, controlled addition of cyclopropanecarbonyl chloride is crucial to manage the exotherm and minimize localized high concentrations that favor di-substitution.[5]
-
Stoichiometry: The molar ratio of piperazine to the acylating agent is the primary lever for controlling mono- vs. di-substitution in the direct acylation route.[2]
-
Mixing/Agitation: Efficient mixing is vital on a large scale to ensure uniform temperature and concentration, preventing localized "hot spots" and byproduct formation.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis, their probable causes, and actionable solutions.
Problem Area 1: Low Yield of Mono-Acylated Product
Q: My reaction yield is significantly lower than expected, with a large amount of di-acylated byproduct detected by HPLC. How can I improve mono-selectivity?
This is the most common yield-loss issue in the direct acylation pathway.
Potential Cause 1: Unfavorable Stoichiometry
-
Explanation: Using a 1:1 molar ratio of piperazine to cyclopropanecarbonyl chloride will statistically lead to a mixture of unreacted starting material, mono-acylated product, and di-acylated byproduct.[2]
-
Solution: Employ a large excess of piperazine (typically 3 to 10 equivalents).[2][5] This statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule over the newly formed mono-acylated product. The downside is the need to remove a large amount of excess piperazine during workup.
Potential Cause 2: Inefficient Temperature Control
-
Explanation: A significant exotherm can occur during the addition of the acyl chloride. If the temperature rises uncontrollably, reaction rates increase and selectivity can be lost.
-
Solution:
-
Use a jacketed reactor with an efficient cooling system.
-
Maintain the internal reaction temperature at 0-10 °C during the addition of cyclopropanecarbonyl chloride.
-
Add the acyl chloride dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) to allow the cooling system to dissipate the heat generated.
-
Potential Cause 3: In-situ Protonation of Piperazine
-
Explanation: The reaction of cyclopropanecarbonyl chloride with piperazine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[6] This HCl will protonate a free piperazine molecule, rendering it non-nucleophilic and effectively removing it from the reaction. This can alter the intended stoichiometry in real-time.
-
Solution: Include a non-nucleophilic base (an "acid scavenger") in the reaction mixture to neutralize the HCl as it forms. Triethylamine (TEA) is a common choice.[6] Typically, at least one equivalent of base is used for every equivalent of acyl chloride.
| Strategy for Mono-Selectivity | Typical Molar Ratio (Piperazine:CPC) | Pros | Cons |
| Excess Piperazine | 3:1 to 10:1 | Simple, one-step, cost-effective raw materials.[2] | Requires efficient removal of large excess of piperazine. |
| Mono-Boc Protection | 1:1 (for Boc-piperazine:CPC) | Very high selectivity, clean reaction, simpler purification.[2] | Multi-step process (adds protection/deprotection), higher cost.[2] |
| In-situ Mono-Protonation | 2:1 (Piperazine:Acid), then 1:1 | One-pot method, cost-effective.[2] | May require longer reaction times; less common for this specific acylation. |
Problem Area 2: Impurities and Purification Challenges
Q: After the reaction, my crude product is difficult to purify. How can I effectively remove excess piperazine and the di-acylated byproduct?
Potential Cause 1: Inefficient Workup Procedure
-
Explanation: Piperazine and the desired product have similar basic properties, making simple extraction challenging. The di-acylated byproduct is non-basic and has different solubility properties.
-
Solution: Acid-Base Extraction
-
After the reaction, quench and dilute the mixture with an appropriate organic solvent (e.g., dichloromethane, DCM).
-
Perform an aqueous wash with dilute acid (e.g., 1M HCl). The basic mono-acylated product and the excess piperazine will move into the aqueous layer as their hydrochloride salts. The neutral di-acylated byproduct will remain in the organic layer, which can be separated and discarded.[5]
-
Basify the aqueous layer with a base (e.g., NaOH solution) to pH > 12.
-
Extract the free-based product and piperazine back into an organic solvent like DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. This procedure effectively removes the main di-acylated impurity.
-
Potential Cause 2: Difficulty Removing Excess Piperazine
-
Explanation: Piperazine is highly water-soluble and can be difficult to remove completely by standard extractions. Residual piperazine can interfere with the final crystallization step.
-
Solution: Distillation or Recrystallization
-
Distillation: If the free-base product is thermally stable, excess piperazine can be removed under high vacuum, although this is often not practical for the product itself.
-
Selective Crystallization: This is the most effective industrial method. After workup and solvent swap to an appropriate crystallization solvent (e.g., isopropanol, ethyl acetate), the desired product is crystallized as the hydrochloride salt. Piperazine hydrochloride is typically much more soluble in these solvents and will remain in the mother liquor.
-
Caption: Figure 2. Logic flow for purification via acid-base extraction and crystallization.
Problem Area 3: Issues with HCl Salt Formation and Crystallization
Q: I am having trouble getting the hydrochloride salt to crystallize, or the resulting solid is amorphous or an oil.
Potential Cause 1: Incorrect Solvent System
-
Explanation: The choice of solvent is critical for successful crystallization. The free base should be soluble, but the hydrochloride salt should have limited solubility to drive precipitation.[7] Water content can be particularly detrimental.
-
Solution:
-
Ensure the free base is dissolved in a completely anhydrous solvent. Common choices include isopropanol (IPA), ethanol, ethyl acetate (EtOAc), or methyl isobutyl ketone (MIBK).
-
The source of HCl is also important. Anhydrous HCl gas or a solution of HCl in an anhydrous solvent (like HCl in IPA) is strongly recommended over aqueous HCl.
-
Perform solvent screening studies to find the optimal system that provides good crystal formation and an acceptable impurity profile.
-
Potential Cause 2: Suboptimal Temperature or Cooling Rate
-
Explanation: Crashing the product out of solution by cooling too quickly can trap impurities and lead to the formation of small, poorly-filterable crystals or an amorphous solid.
-
Solution: Implement a controlled cooling profile. After adding the HCl source (which may itself be exothermic), allow the solution to cool slowly to ambient temperature, then gradually cool further to 0-5 °C to maximize yield. Seeding the solution with a small amount of previously isolated crystalline material can promote controlled crystal growth.
Potential Cause 3: Polymorphism
-
Explanation: Pharmaceutical salts can exist in different crystalline forms, or polymorphs, which have different physical properties.[7] The crystallization conditions (solvent, temperature, cooling rate) can influence which form is produced.
-
Solution:
-
Develop a consistent and well-defined crystallization protocol and adhere to it strictly.
-
Characterize the solid-state form of your product using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the desired polymorph.
-
Detailed Experimental Protocols
Protocol 1: Direct Acylation using Excess Piperazine
Materials:
-
Piperazine (5.0 eq)
-
Cyclopropanecarbonyl chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
5M Sodium Hydroxide
-
Anhydrous HCl in Isopropanol (IPA)
Procedure:
-
Charge a reactor with Piperazine (5.0 eq) and DCM. Cool the mixture to 0-5 °C.
-
Add Triethylamine (1.1 eq) while maintaining the temperature below 10 °C.
-
Slowly add a solution of Cyclopropanecarbonyl chloride (1.0 eq) in DCM to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by HPLC or TLC.
-
Perform the acid-base workup as described in Troubleshooting Problem Area 2.
-
After obtaining the purified free base in an organic solvent, concentrate under reduced pressure.
-
Dissolve the residue in a minimal amount of anhydrous Isopropanol.
-
Slowly add a solution of anhydrous HCl in IPA (1.0-1.1 eq) with stirring. The product should begin to precipitate.
-
Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for an additional 2 hours.
-
Filter the solid, wash with cold IPA, and dry under vacuum at 40-50 °C to yield the final product.
Protocol 2: Synthesis via Mono-Boc-Piperazine
Step A: Acylation
-
Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.[2]
-
Cool the mixture to 0 °C.
-
Add cyclopropanecarbonyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform a standard aqueous workup (water wash, brine wash), dry the organic layer, and concentrate to yield crude tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
Step B: Deprotection and Salt Formation
-
Dissolve the crude protected intermediate from Step A in methanol or isopropanol.[8]
-
Cool the solution to 0 °C.
-
Slowly add a solution of 3M hydrochloric acid in methanol (or a similar non-aqueous acidic solution) ( >2 eq).[8]
-
Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by HPLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[8][9]
-
Add a crystallization solvent (e.g., IPA or Ethyl Acetate) to the residue and stir to form a slurry.
-
Filter the solid, wash with a small amount of cold crystallization solvent, and dry under vacuum to afford the final product.
References
- 1. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]
- 2. benchchem.com [benchchem.com]
- 3. apicule.com [apicule.com]
- 4. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academicjournals.org [academicjournals.org]
- 8. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
Degradation pathways of 1-(Cyclopropylcarbonyl)piperazine hydrochloride and how to avoid them
Welcome to the technical support center for 1-(Cyclopropylcarbonyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of this compound throughout your experiments.
Introduction to this compound Stability
This compound is a key pharmaceutical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4] Its chemical structure, featuring a piperazine ring acylated with a cyclopropylcarbonyl group, presents specific stability considerations.[5] The hydrochloride salt form generally enhances stability and handling.[5] However, like any complex organic molecule, it is susceptible to degradation under certain environmental and experimental conditions. Understanding these degradation pathways is critical for accurate experimental results, ensuring the quality of synthesized APIs, and for the development of stable pharmaceutical formulations.
This guide will explore the potential degradation pathways of this compound and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8] For solutions, especially those in protic solvents, storage at refrigerated temperatures (e.g., 4°C) is recommended to slow down potential hydrolysis.[9] If in solution for extended periods, storing under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C can provide additional protection.[9]
Q2: What are the primary known degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding cyclopropanecarboxylic acid and piperazine.
-
Oxidation: The piperazine ring, particularly the nitrogen atoms, can be oxidized, potentially leading to N-oxides, ring-opened products, or other oxidized species.
-
Photodegradation: Exposure to UV or high-intensity light may induce degradation, a common phenomenon for piperazine-containing compounds.
Q3: Is the cyclopropyl group stable?
The cyclopropyl group is generally considered stable under many reaction conditions. Its unique electronic properties can stabilize adjacent positive charges through a phenomenon sometimes referred to as "dancing resonance".[10][11][12][13] However, extreme conditions, such as high pH, have been shown to cause hydrolytic degradation of cyclopropyl amine moieties in other molecules.[14]
Q4: I am observing an unexpected peak in my HPLC analysis of a sample containing this compound. What could it be?
An unexpected peak could be a degradation product. The identity of the degradant will depend on the conditions your sample was exposed to.
-
Acidic or Basic Conditions: Suspect hydrolytic degradation. The peak could correspond to cyclopropanecarboxylic acid or piperazine.
-
Exposure to Air/Oxidizing Agents: An oxidative degradant is possible. This could be an N-oxide or a ring-opened product.
-
Exposure to Light: A photolytic degradant may have formed. For definitive identification, coupling your HPLC system to a mass spectrometer (LC-MS) is highly recommended.[5][15][16]
Potential Degradation Pathways
The following sections detail the hypothesized degradation pathways of this compound based on established chemical principles of its constituent functional groups.
Hydrolytic Degradation
The amide linkage is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acid and base.[6][9][17][18]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions and with heat, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond to form cyclopropanecarboxylic acid and piperazine hydrochloride.
-
Base-Catalyzed Hydrolysis: In the presence of a strong base and heat, the hydroxide ion directly attacks the carbonyl carbon. The subsequent cleavage of the amide bond yields the carboxylate salt of cyclopropanecarboxylic acid and piperazine. An acidic workup is required to protonate the carboxylate.
References
- 1. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. quora.com [quora.com]
- 11. echemi.com [echemi.com]
- 12. physicsforums.com [physicsforums.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Drug Candidates Synthesized from 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents with enhanced efficacy and safety profiles is paramount. The piperazine scaffold has long been recognized as a "privileged" structure in medicinal chemistry, owing to its favorable pharmacokinetic properties and versatile binding capabilities.[1] This guide provides an in-depth, comparative analysis of drug candidates synthesized from the key intermediate, 1-(Cyclopropylcarbonyl)piperazine hydrochloride. We will focus on the neuroprotective efficacy of these compounds, with a particular emphasis on the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative therapeutic strategies and supported by experimental data.
The Strategic Advantage of the 1-(Cyclopropylcarbonyl)piperazine Moiety
The selection of this compound as a starting material is a deliberate choice rooted in medicinal chemistry principles. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, imparts aqueous solubility and can be readily modified to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] The addition of the cyclopropylcarbonyl group introduces conformational rigidity and lipophilicity, which can enhance binding affinity and cell permeability.[2] This strategic combination of functionalities makes it a valuable building block for a diverse range of complex molecules, particularly in the realm of neuroprotective agents and oncology.[3][4]
A prime example of a drug candidate synthesized from this versatile intermediate is 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one , known as Olaparib (AZD2281).[5][6] Initially developed as an anticancer agent, recent studies have unveiled its significant neuroprotective potential.[1][4]
Comparative Efficacy Analysis: Olaparib vs. Alternative Neuroprotective Agents
The therapeutic landscape for neurodegenerative diseases is actively being explored, with several classes of compounds showing promise. Here, we compare the efficacy of Olaparib with other PARP inhibitors and a representative sigma-1 receptor agonist, another class of compounds for which piperazine derivatives have shown high affinity.
Table 1: Comparative In Vitro Efficacy of Neuroprotective Drug Candidates
| Compound | Target | Cell Line | Insult | Efficacy Metric | Result | Reference |
| Olaparib | PARP-1/2 | Pediatric Solid Tumor Cell Lines | Chemotherapy | IC50 (Growth Inhibition) | 1–33.8 µM | [7][8] |
| Rucaparib | PARP-1/2 | Glioblastoma (GBM12) | Temozolomide | Neurosphere Formation Assay | Significant Enhancement of TMZ Efficacy | [9] |
| Talazoparib | PARP-1/2 | Breast Cancer Cell Lines | N/A | IC50 (Growth Inhibition) | Varies by cell line | [10] |
| PRE-084 | Sigma-1 Receptor Agonist | Motoneurons | Glutamate Excitotoxicity | Neuroprotection | Significant at 10 µM | [11] |
Mechanistic Insights: Unraveling the Pathways to Neuroprotection
The neuroprotective effects of drug candidates derived from this compound, such as Olaparib, are intrinsically linked to their molecular targets. Understanding these signaling pathways is crucial for rational drug design and development.
The PARP Inhibition Pathway
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[12] In the context of neuronal injury, excessive DNA damage can lead to the overactivation of PARP-1. This overactivation depletes cellular energy stores (NAD+ and ATP), ultimately leading to cell death through a process known as parthanatos.[13][14] PARP inhibitors like Olaparib block this enzymatic activity, preventing energy depletion and subsequent apoptosis, thereby exerting a neuroprotective effect.[15]
Caption: PARP Inhibition Pathway in Neuroprotection.
The Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses and calcium signaling.[3][16] Activation of the sigma-1 receptor by agonists, such as PRE-084, has been shown to exert neuroprotective effects through multiple mechanisms, including the modulation of pro-survival signaling pathways and the reduction of neuroinflammation.[3][17]
Caption: Sigma-1 Receptor Signaling in Neuroprotection.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the methodologies for the synthesis of a key drug candidate and a representative in vitro neuroprotection assay.
Synthesis of 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (Olaparib)
The synthesis of Olaparib from this compound involves a multi-step process. A generalized synthetic scheme is presented below, based on established literature procedures.[5][18][19][20]
References
- 1. iris.unict.it [iris.unict.it]
- 2. The potential of PARP inhibitors in neuro-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, safety, and tolerability of olaparib and temozolomide for recurrent glioblastoma: results of the phase I OPARATIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Summary of PARP Inhibitors for the Treatment of Breast Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 13. molbiolcell.org [molbiolcell.org]
- 14. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
A Comparative Guide to the Neuroprotective Landscape: Validating Novel Compounds Derived from 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
The relentless progression of neurodegenerative diseases represents one of the most significant challenges in modern medicine. The gradual loss of neuronal structure and function culminates in devastating cognitive and motor impairments, creating a profound unmet medical need. In response, the scientific community is in a perpetual quest for novel neuroprotective agents capable of halting or reversing this neurodegenerative cascade. This guide delves into the validation of a promising class of compounds derived from the 1-(Cyclopropylcarbonyl)piperazine hydrochloride scaffold. We will objectively compare their neuroprotective potential against established alternatives, grounded in experimental data and elucidated through detailed methodological descriptions.
The selection of a chemical scaffold is a critical first step in drug discovery. The piperazine ring is a well-established pharmacophore present in numerous centrally active drugs, valued for its favorable pharmacokinetic properties and its ability to be readily functionalized.[1] The incorporation of a cyclopropylcarbonyl group introduces unique conformational constraints and electronic properties, making this compound a versatile starting material for creating diverse chemical entities with the potential for significant neuroprotective activity.[2] This guide will navigate the journey from compound synthesis to preclinical validation, offering a comprehensive framework for researchers, scientists, and drug development professionals.
The Neuroprotective Promise of Piperazine Derivatives
Compounds derived from this compound, such as certain Esaprazole analogs, have emerged as promising candidates due to their potential to modulate key pathways implicated in neuronal survival.[3][4] The neuroprotective effects of various piperazine derivatives are often multifactorial, targeting several components of the neurodegenerative cascade.
Potential Mechanisms of Action:
-
Sigma-1 (σ1) Receptor Binding: Some Esaprazole analogs synthesized from the parent compound show σ1 binding properties.[2][3][4] The σ1 receptor is a unique intracellular chaperone protein that plays a crucial role in regulating calcium signaling, mitigating oxidative stress, and promoting cell survival.
-
Modulation of Neurotransmitter Receptors: The piperazine scaffold is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors.[1][5] Dysregulation of these neurotransmitter systems is a hallmark of many neurodegenerative disorders. By selectively targeting these receptors, piperazine derivatives can potentially restore neuronal function and exhibit neuroprotective effects.
-
Antioxidant Properties: Oxidative stress is a common pathological feature of neurodegeneration.[6] Some arylpiperazine derivatives have been designed to incorporate fragments with antioxidant properties, enabling them to neutralize harmful reactive oxygen species (ROS).[5]
-
Calcium Channel Modulation: Certain piperazine derivatives have been shown to potentiate TRPC6 channels, which are involved in neuronal store-operated calcium entry.[7][8] Restoring calcium homeostasis is a key strategy for preventing neuronal death.
Illustrative Signaling Pathway: σ1 Receptor-Mediated Neuroprotection
The diagram below illustrates a potential mechanism by which a piperazine derivative, acting as a σ1 receptor agonist, can confer neuroprotection.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride Analogs for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride in Neuroprotective Drug Discovery
This compound has emerged as a valuable scaffold in medicinal chemistry, particularly in the pursuit of novel neuroprotective agents. Its utility as a key intermediate in the synthesis of compounds like Esaprazole analogs, which exhibit significant affinity for the sigma-1 (σ1) receptor, underscores its therapeutic potential. The σ1 receptor, a unique ligand-operated molecular chaperone at the endoplasmic reticulum, is implicated in a range of cellular processes crucial for neuronal survival and function. Modulation of the σ1 receptor by small molecules can influence intracellular calcium signaling, mitigate oxidative stress, and promote cell survival, making it an attractive target for the treatment of neurodegenerative diseases and ischemic stroke.[1][2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the 1-(cyclopropylcarbonyl)piperazine core. By examining how systematic structural modifications influence biological activity—primarily σ1 receptor affinity and in vitro neuroprotective effects—we aim to provide a rational framework for the design of more potent and selective therapeutic candidates. The insights presented herein are synthesized from a comprehensive review of the scientific literature, focusing on experimental data from closely related compound series to inform the prospective design of novel 1-(cyclopropylcarbonyl)piperazine analogs.
Comparative Analysis of Structural Modifications
The Role of the Piperazine/Piperidine Core
The central basic amine moiety, typically a piperazine or piperidine ring, is a critical pharmacophoric element for interaction with the σ1 receptor.[3][4] This basic nitrogen is believed to form a key ionic interaction with an acidic residue, such as Glu172, within the receptor's binding pocket.
A comparative study of histamine H3 receptor ligands that also exhibit high affinity for the σ1 receptor revealed a significant finding: the replacement of a piperazine ring with a piperidine moiety can dramatically increase σ1 receptor affinity.[3][4] For instance, in one pair of compounds differing only in this core structure, the piperidine analog displayed a σ1 receptor affinity (Ki) of 3.64 nM, whereas the piperazine counterpart had a much lower affinity at 1531 nM.[3][4] This suggests that for the 1-(cyclopropylcarbonyl)piperazine scaffold, exploring the corresponding 1-(cyclopropylcarbonyl)piperidine analogs could be a fruitful strategy to enhance σ1 receptor potency.
Modifications on the Piperazine N4-Position
The N4-position of the piperazine ring is a common site for introducing diverse substituents to modulate pharmacological activity. In the context of σ1 receptor ligands, this position is often occupied by aralkyl or related lipophilic groups.
| Compound Series | N4-Substituent | σ1 Receptor Affinity (Ki, nM) | Key Observation |
| N-Benzylpiperazines[5] | 4'-Methoxybenzyl | 2.7 | Potent affinity is achieved with a substituted benzyl group. |
| N-Benzylpiperazines[5] | 4'-(2''-Fluoroethoxy)benzyl | 2.6 | Introduction of a fluoroethoxy group maintains high affinity and can improve selectivity over the σ2 receptor. |
| Cyclohexylpiperazines | Cyclohexylmethyl | Low nanomolar range | Lipophilic cyclohexyl groups are well-tolerated and contribute to high affinity. |
Table 1: Influence of N4-Substituents on σ1 Receptor Affinity in Related Piperazine Derivatives.
These findings suggest that for 1-(cyclopropylcarbonyl)piperazine analogs, derivatization of the second nitrogen with various substituted benzyl or other lipophilic moieties is a promising avenue for enhancing σ1 receptor affinity. The electronic nature and size of the substituent on the aromatic ring can significantly impact binding.
The Significance of the Cyclopropylcarbonyl Moiety
The cyclopropylcarbonyl group is a key feature of the parent compound. While direct SAR data on its modification is limited, its role can be inferred. This group likely contributes to the overall conformation of the molecule and may engage in specific interactions within the σ1 receptor binding site. The rigid, three-dimensional nature of the cyclopropyl group can be advantageous for locking the molecule into a bioactive conformation.
Exploring analogs where the cyclopropyl group is replaced by other small, constrained rings (e.g., cyclobutyl) or acyclic alkyl groups of varying sizes could help to probe the steric and electronic requirements at this position.
Neuroprotective Effects: A Functional Consequence of σ1 Receptor Engagement
High affinity for the σ1 receptor often translates to neuroprotective effects in cellular models of neuronal damage. A common in vitro assay to assess neuroprotection involves challenging neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, with an oxidative stressor like hydrogen peroxide (H2O2) or a glutamate-induced excitotoxicity model.
| Compound | Assay | Endpoint | Result |
| Compound A10 (A cinnamamide-piperidine derivative) | SH-SY5Y cells + glutamate | Cell Viability | Demonstrated superior protective activity compared to the parent compound. |
| Compound 9r (A 1,4-disubstituted piperazine-2,5-dione) | SH-SY5Y cells + H2O2 | Cell Viability | Effectively protected cells from oxidative damage. |
| LS-127 & LS-137 (Phenylacetamide derivatives) | HT-22 cells + glutamate | Cell Viability | Potent neuroprotection with EC50 values of 4.50 nM and 0.90 nM, respectively.[2] |
Table 2: Neuroprotective Activity of Structurally Related Piperazine/Piperidine Derivatives in In Vitro Assays.
The data from these related compounds strongly suggest that potent σ1 receptor ligands derived from a piperazine or piperidine core can exhibit significant neuroprotective effects. For the design of novel 1-(cyclopropylcarbonyl)piperazine analogs, it is therefore crucial to evaluate both σ1 receptor binding and functional neuroprotective activity in parallel.
Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the affinity of test compounds for the σ1 receptor.[3][4]
Objective: To determine the inhibitory constant (Ki) of test compounds for the σ1 receptor.
Materials:
-
Guinea pig brain membranes (as a source of σ1 receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (1-(cyclopropylcarbonyl)piperazine analogs)
-
Haloperidol (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in buffer to a specific protein concentration.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a method to assess the ability of test compounds to protect neuronal cells from oxidative stress-induced cell death.
Objective: To evaluate the neuroprotective effects of 1-(cyclopropylcarbonyl)piperazine analogs against H2O2-induced cytotoxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H2O2)
-
Test compounds (1-(cyclopropylcarbonyl)piperazine analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with varying concentrations of the test compounds for 1 hour.
-
Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration that induces significant cell death (e.g., 200 µM) and incubate for 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (cells treated with H2O2 alone). Determine the EC50 value (the concentration of the test compound that provides 50% neuroprotection).
Visualizing Key Relationships and Workflows
General Pharmacophore for σ1 Receptor Ligands
Caption: General pharmacophore model for σ1 receptor ligands.
Experimental Workflow for SAR Studies
Caption: A typical workflow for SAR studies of novel neuroprotective agents.
Conclusion and Future Directions
The structure-activity relationship landscape for this compound analogs, while not exhaustively mapped, can be navigated with confidence by drawing upon the rich vein of research into related σ1 receptor ligands. The key takeaways for prospective drug design include the critical role of the basic amine core, with a preference for a piperidine ring to enhance σ1 affinity, and the importance of a lipophilic substituent at the N4-position of the piperazine. The cyclopropylcarbonyl moiety likely serves as a crucial element for maintaining a favorable binding conformation.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of 1-(cyclopropylcarbonyl)piperazine analogs. By directly comparing the σ1 receptor affinity and neuroprotective efficacy of compounds with targeted modifications at the piperazine core, the N4-substituent, and the cyclopropylcarbonyl group, a more precise and predictive SAR model can be constructed. This will undoubtedly accelerate the discovery of novel, potent, and selective neuroprotective agents with the potential to address the significant unmet medical need in the treatment of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Introduction: The Strategic Importance of a Versatile Building Block
1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS: 1021298-67-8) is a pivotal intermediate in modern medicinal chemistry and drug development.[1][2][3] Its structure, featuring a piperazine core linked to a cyclopropylcarbonyl moiety, offers a unique combination of rigidity, lipophilicity, and hydrogen bonding capabilities.[4] This makes it an invaluable precursor for synthesizing a range of complex active pharmaceutical ingredients (APIs), including analogs of the PARP inhibitor Olaparib and neuroprotective agents like Esaprazole.[5][6]
The efficiency, scalability, and cost-effectiveness of the synthesis of this intermediate are critical factors for any research or manufacturing campaign. This guide provides an in-depth comparative analysis of the three most prevalent synthetic strategies, offering experimental data, mechanistic insights, and a critical evaluation of the pros and cons of each approach to empower researchers in making informed decisions for their specific applications.
Overview of Primary Synthetic Strategies
The synthesis of 1-(cyclopropylcarbonyl)piperazine invariably involves the formation of an amide bond between the piperazine ring and a cyclopropylcarbonyl group. The principal challenge lies in achieving selective mono-acylation, as piperazine possesses two secondary amine nucleophiles of equal reactivity. The three routes discussed below address this challenge in distinct ways.
-
The Protective Group Strategy: Utilizes mono-Boc-protected piperazine to ensure single acylation, followed by deprotection.
-
The Direct Acylation Strategy: Involves the direct reaction of piperazine with an activated carboxylic acid derivative, relying on careful control of stoichiometry and reaction conditions.
-
The Amide Coupling Strategy: Employs modern coupling agents to directly forge the amide bond from the parent carboxylic acid and piperazine.
Route 1: The Protective Group Strategy (via Mono-Boc-Piperazine)
This is arguably the most reliable and high-yielding laboratory-scale method for producing a clean, mono-substituted product. The logic is straightforward: by temporarily blocking one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, the reaction is unequivocally directed to the remaining free amine.
Mechanistic Rationale
The Boc protecting group is stable under the basic or neutral conditions required for acylation but can be cleanly removed under acidic conditions. This orthogonality is the cornerstone of its utility. The initial acylation is a standard nucleophilic acyl substitution. The subsequent deprotection involves the acid-catalyzed cleavage of the carbamate to release the free amine, carbon dioxide, and isobutylene, followed by in-situ salt formation with excess acid.
Workflow Diagram
Caption: Workflow for the Protective Group Strategy.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(cyclopropylcarbonyl)-1-piperazinecarboxylate
-
To a stirred solution of 1-(Boc)-piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, ~10 mL/g) at 0 °C, add cyclopropanecarbonyl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the mixture sequentially with water, 1M HCl (aq), and saturated NaHCO₃ (aq).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate, which is often used without further purification.
Step 2: Synthesis of this compound [7]
-
Dissolve the crude intermediate from Step 1 (1.0 eq) in methanol (~5 mL/g).
-
Cool the solution to 0 °C and slowly add a 3M solution of hydrochloric acid in methanol (2.0-3.0 eq).
-
Allow the mixture to warm to room temperature and stir overnight.[7]
-
Remove the solvent by concentration under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or recrystallized to afford the final product as an off-white solid.[7]
Performance Data
| Parameter | Value | Source |
| Typical Yield | >95% (over 2 steps) | [7] |
| Purity | >98% | [6] |
| Reaction Time | 12-18 hours | [7] |
| Key Reagents | 1-(Boc)-piperazine, Cyclopropanecarbonyl Chloride, HCl | [5][7] |
Route 2: The Direct Acylation Strategy
This approach is more atom-economical as it avoids the use of protecting groups. Success hinges on manipulating the reaction conditions to favor mono-acylation over the undesired di-acylation. A common industrial approach involves using a specific solvent system and controlling the stoichiometry carefully.
Mechanistic Rationale
By reacting piperazine with cyclopropanecarbonyl chloride in a solvent like acetic acid, the piperazine is first protonated to form a piperazinium salt.[8][9] This protonation deactivates one nitrogen, and the subsequent acylation occurs on the free base piperazine present in equilibrium. The HCl generated during the reaction further protonates unreacted piperazine, effectively slowing the rate of the second acylation. This provides a kinetic window to achieve mono-substitution.
Workflow Diagram
Caption: Workflow for the Direct Acylation Strategy.
Experimental Protocol
-
Charge a reactor with acetic acid and add piperazine (1.0 eq) portion-wise, allowing for a mild exotherm. Warm to ~40 °C if needed to obtain a clear solution.[8]
-
Add cyclopropanecarbonyl chloride (1.1 eq) dropwise over 15-30 minutes, maintaining the temperature below 30 °C.[8]
-
Stir the reaction mixture at room temperature overnight.[8]
-
Workup: Concentrate the mixture under reduced pressure. Dilute with water and basify with 50% NaOH (aq) to pH > 12, keeping the temperature below 25 °C.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or Toluene).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the free base.
-
Dissolve the free base in a solvent like isopropanol or ethyl acetate and add a solution of HCl to precipitate the hydrochloride salt. Filter and dry.
Performance Data
| Parameter | Value | Source |
| Typical Yield | 70-85% | Estimated from patent literature[8] |
| Purity | 95-98% (after crystallization) | Estimated from patent literature[8] |
| Reaction Time | 12-24 hours | [8] |
| Key Reagents | Piperazine, Cyclopropanecarbonyl Chloride, Acetic Acid | [8] |
Route 3: The Direct Amide Coupling Strategy
This route represents a milder alternative to using acid chlorides, directly coupling cyclopropanecarboxylic acid with piperazine. This is a staple of modern medicinal chemistry, though the cost of coupling agents can be a drawback.
Mechanistic Rationale
Carbodiimide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or water-soluble variants like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack by the piperazine amine to form the amide bond. Additives like 4-Dimethylaminopyridine (DMAP) can be used to catalyze the reaction.[11] The main challenge is the formation of stoichiometric byproducts (e.g., dicyclohexylurea, DCU) which must be removed.[11]
Workflow Diagram
Caption: Workflow for the Direct Amide Coupling Strategy.
Experimental Protocol
-
Dissolve cyclopropanecarboxylic acid (1.0 eq), piperazine (1.2 eq), and DMAP (0.1-2.0 eq) in DCM.[11]
-
Cool the mixture to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. A precipitate of dicyclohexylurea (DCU) will form.[11]
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with fresh DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product via standard extraction or column chromatography to obtain the free base.
-
Convert the free base to the hydrochloride salt as described in the previous routes.
Performance Data
| Parameter | Value | Source |
| Typical Yield | 50-60% | [11] |
| Purity | Variable (requires purification) | [11] |
| Reaction Time | 4-8 hours | [11] |
| Key Reagents | Cyclopropanecarboxylic Acid, Piperazine, DCC, DMAP | [11] |
Comparative Analysis and Recommendations
| Feature | Route 1: Protective Group | Route 2: Direct Acylation | Route 3: Amide Coupling |
| Selectivity | Excellent: Mono-acylation is guaranteed. | Good to Moderate: Relies on kinetic control; risk of di-acylation. | Moderate: Requires excess piperazine to favor mono-acylation. |
| Yield | Highest (>95%) | Good (70-85%) | Lowest (50-60%) |
| Purity of Crude | High: Minimal side products. | Moderate: Contains unreacted starting material and di-acylated byproduct. | Low: Contaminated with urea byproduct. |
| Process Simplicity | Moderate: Two distinct chemical steps (acylation, deprotection). | Moderate: One main reaction but requires careful workup. | Complex: Requires filtration of byproduct and often chromatography. |
| Cost | Moderate: Boc-piperazine is more expensive than piperazine. | Lowest: Inexpensive starting materials. | Highest: Coupling agents are expensive. |
| Scalability | Excellent: Reliable and reproducible on a large scale. | Excellent: Well-suited for industrial production. | Poor: Byproduct removal is difficult on a large scale. |
| Safety/Handling | Involves acid chloride and strong acid. | Involves acid chloride and corrosive workup. | DCC is a known sensitizer. Milder overall conditions. |
Recommendations:
-
For Laboratory & Discovery Chemistry: Route 1 (Protective Group) is the recommended choice. It offers the highest reliability and purity, ensuring the quality of the intermediate for subsequent, often complex, synthetic steps.
-
For Large-Scale Industrial Production: Route 2 (Direct Acylation) is the most economically viable option. Its high atom economy and use of cheap bulk starting materials outweigh the challenges of process optimization required to control selectivity.
-
For Specialty Applications: Route 3 (Amide Coupling) should be reserved for situations where the use of an acid chloride is strictly prohibited or when exploring analogs with sensitive functionalities that would not tolerate the conditions of the other routes.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct pathways. The optimal choice is not universal but depends heavily on the specific context of the synthesis—balancing the need for purity, yield, cost, and scale. The protective group strategy offers reliability for research, while direct acylation provides an economical path for industrial manufacturing. A thorough understanding of the mechanistic nuances and practical trade-offs of each route is essential for the successful execution of any drug development program that relies on this critical chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]
- 4. apicule.com [apicule.com]
- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. nbinno.com [nbinno.com]
- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 9. is.muni.cz [is.muni.cz]
- 10. hepatochem.com [hepatochem.com]
- 11. Page loading... [guidechem.com]
Navigating Molecular Specificity: A Comparative Guide to Cross-Reactivity in Molecules Synthesized with 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
For researchers, scientists, and drug development professionals, the journey from a chemical scaffold to a clinically successful drug is fraught with challenges. One of the most critical hurdles is ensuring molecular specificity. Off-target effects and unintended cross-reactivity can lead to adverse events, diminished efficacy, and costly late-stage failures. This guide provides an in-depth technical comparison of the cross-reactivity profiles of molecules synthesized using the versatile building block, 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
The 1-(cyclopropylcarbonyl)piperazine moiety is a key structural feature in several modern pharmaceuticals. Its unique combination of a rigid cyclopropyl group and a flexible piperazine linker can confer desirable pharmacokinetic and pharmacodynamic properties. However, this structure also presents a potential for interactions with unintended biological targets. Understanding and characterizing this cross-reactivity is paramount for developing safe and effective therapeutics.
This guide will delve into the cross-reactivity profiles of three distinct therapeutic agents that incorporate a piperazine core, analogous to the structure of this compound: the anthelmintic drug Praziquantel , the multimodal antidepressant Vortioxetine , and the norepinephrine-dopamine-serotonin reuptake inhibitor Centanafadine . By examining their known off-target interactions, drug-drug interaction profiles, and any available immunoassay cross-reactivity data, we can draw valuable insights into the broader implications of utilizing piperazine-based scaffolds in drug design.
The Significance of the Cyclopropylcarbonylpiperazine Scaffold
This compound serves as a crucial intermediate in the synthesis of complex molecules.[1][2] The cyclopropyl group, a small, strained ring, is often employed in medicinal chemistry to enhance metabolic stability, improve potency, and modulate receptor binding affinity.[3][4] The piperazine ring, a common pharmacophore, provides a versatile linker that can be functionalized to optimize a molecule's interaction with its biological target.[5][6] The combination of these two motifs in this compound makes it a valuable starting point for the synthesis of a diverse range of therapeutic agents.[7][8]
Comparative Analysis of Cross-Reactivity Profiles
To provide a comprehensive comparison, we will examine three drugs with distinct therapeutic applications, all of which share the piperazine core. This allows us to explore how modifications to this central scaffold influence their specificity and potential for off-target interactions.
Praziquantel: An Anthelmintic with a Favorable Specificity Profile
Praziquantel is a broad-spectrum anthelmintic agent effective against various parasitic flatworms.[9][10] Its mechanism of action involves disrupting the parasite's cell membrane permeability to calcium ions, leading to paralysis and death.[11]
Immunoassay Cross-Reactivity:
One of the primary concerns in therapeutic drug monitoring and diagnostics is the potential for a drug or its metabolites to cross-react with antibodies in an immunoassay, leading to false-positive results.[3] Fortunately, studies on Praziquantel demonstrate a high degree of specificity in this regard.
| Compound | Cross-Reactivity with Praziquantel Antibody (%) |
| Praziquantel | 100 |
| Albendazole | <1.5 |
| Mebendazole | <1.5 |
| Triclabendazole | <1.5 |
| Flubendazole | <1.5 |
| Levamisole | <1.5 |
| Table 1: Immunoassay cross-reactivity of Praziquantel with other anthelmintic drugs.[12] |
This low level of cross-reactivity is crucial for accurate diagnostic and monitoring applications, ensuring that the detection of Praziquantel is not confounded by the presence of other common anthelmintics.[12]
Drug-Drug Interactions:
Praziquantel's potential for cross-reactivity at the clinical level is primarily dictated by its metabolism. It is extensively metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[13][14]
| Interacting Drug Class | Effect on Praziquantel | Clinical Recommendation |
| Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, Phenytoin) | Significantly decreased plasma levels | Contraindicated or avoid co-administration |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Itraconazole) | Increased plasma levels | Use with caution, monitor for adverse effects |
| Chloroquine | Decreased bioavailability | Monitor for potential reduced efficacy |
| Table 2: Clinically significant drug-drug interactions of Praziquantel.[2][10][11][13][14] |
These interactions highlight the importance of considering a patient's complete medication profile before administering Praziquantel to avoid sub-therapeutic levels or increased toxicity.
Vortioxetine: A Multimodal Antidepressant with a Complex Receptor Binding Profile
Vortioxetine is an antidepressant with a multimodal mechanism of action, acting as a serotonin (5-HT) reuptake inhibitor and modulating several serotonin receptors.[15][16] This complex pharmacology, while contributing to its therapeutic efficacy, also presents a broader potential for off-target interactions.
Off-Target Binding Profile:
Vortioxetine's therapeutic effects are attributed to its high affinity for the serotonin transporter (SERT) and its interactions with multiple 5-HT receptors. Understanding its binding affinities for these various targets is crucial for predicting its potential for both therapeutic and adverse effects.
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| SERT | 1.6 | Inhibitor |
| 5-HT3A | 3.7 | Antagonist |
| 5-HT1A | 15 | Agonist |
| 5-HT7 | 19 | Antagonist |
| 5-HT1D | 54 | Antagonist |
| 5-HT1B | 33 | Partial Agonist |
| Table 3: In vitro binding affinities of Vortioxetine for various serotonin transporters and receptors.[17][18][19] |
This multi-target engagement underscores the importance of comprehensive preclinical profiling to understand the full spectrum of a drug's activity. While these interactions are considered part of its therapeutic mechanism, they also represent a form of "controlled cross-reactivity" that must be carefully managed.
Drug-Drug Interactions:
Vortioxetine's metabolism is primarily mediated by CYP2D6, making it susceptible to interactions with inhibitors and inducers of this enzyme.[20] Furthermore, its serotonergic activity necessitates caution when co-administered with other drugs that affect the serotonin system.
| Interacting Drug Class | Effect | Clinical Recommendation |
| Strong CYP2D6 Inhibitors (e.g., Bupropion, Fluoxetine) | Increased Vortioxetine levels | Reduce Vortioxetine dose |
| Strong CYP Inducers (e.g., Rifampin, Carbamazepine) | Decreased Vortioxetine levels | Consider increasing Vortioxetine dose |
| Monoamine Oxidase Inhibitors (MAOIs) | Risk of Serotonin Syndrome | Contraindicated |
| Other Serotonergic Agents (SSRIs, SNRIs, Triptans) | Increased risk of Serotonin Syndrome | Use with caution and monitor closely |
| Table 4: Key drug-drug interactions of Vortioxetine.[9][20][21] |
The extensive list of potential drug-drug interactions for Vortioxetine highlights the clinical importance of understanding a molecule's metabolic pathways and pharmacodynamic effects.[21]
Centanafadine: A Triple Reuptake Inhibitor with a Distinct Transporter Selectivity Profile
Centanafadine is a novel, non-stimulant medication in development for the treatment of attention-deficit/hyperactivity disorder (ADHD).[22][23] It acts as a triple reuptake inhibitor, targeting the transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[24][25]
Transporter Binding Affinity and Selectivity:
Centanafadine's therapeutic rationale is based on its differential affinity for the three major monoamine transporters.
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 6 |
| Dopamine Transporter (DAT) | 38 |
| Serotonin Transporter (SERT) | 83 |
| Table 5: In vitro inhibitory concentrations (IC50) of Centanafadine for monoamine transporters.[7][24][25][26][27] |
The in vivo affinity ratios for Centanafadine have been estimated as approximately 12-fold greater for NET over DAT and 13-fold greater for NET over SERT.[7][26] This preferential binding to NET is a key feature of its pharmacological profile and distinguishes it from other triple reuptake inhibitors.
Clinical Cross-Reactivity and Drug Interactions:
While specific immunoassay cross-reactivity data for Centanafadine is not yet widely available, its potential for clinical cross-reactivity can be inferred from its mechanism of action and available clinical trial data. As a monoamine reuptake inhibitor, there is a theoretical risk of interactions with other drugs that affect these neurotransmitter systems. However, clinical studies have suggested a favorable safety and tolerability profile.[6][22] Due to the absence of extensive post-marketing data, a comprehensive list of drug-drug interactions is not yet established. However, based on its mechanism, caution would be advised when co-administering with other psychoactive medications.
Experimental Methodologies for Assessing Cross-Reactivity
A robust assessment of a molecule's cross-reactivity profile relies on a combination of in vitro and in vivo experimental techniques.
In Vitro Binding Assays
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the binding kinetics and affinity of small molecules to protein targets in real-time. This method is invaluable for characterizing both on-target and off-target interactions.
Immunoassays
Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used to assess the potential for a compound to cross-react with antibodies raised against a specific target. This is particularly important for therapeutic drug monitoring and avoiding false positives in diagnostic tests.
Discussion and Future Perspectives
This comparative analysis of Praziquantel, Vortioxetine, and Centanafadine reveals that while they share a common piperazine core, their cross-reactivity profiles are distinct and largely dictated by the specific substitutions on this scaffold and their resulting interactions with biological targets.
-
Praziquantel demonstrates a high degree of specificity, with minimal cross-reactivity in immunoassays and a well-defined set of drug-drug interactions related to its metabolism. This makes it a relatively "clean" drug from a cross-reactivity standpoint.
-
Vortioxetine's multimodal mechanism of action is a clear example of intended "cross-reactivity" where interactions with multiple targets are harnessed for therapeutic benefit. However, this also necessitates a thorough understanding of its extensive drug-drug interaction potential to ensure patient safety.
-
Centanafadine showcases how subtle tuning of binding affinities for related targets can lead to a novel therapeutic profile. Its selectivity for NET over DAT and SERT is a key design feature. As it progresses through clinical development, a more comprehensive picture of its cross-reactivity and drug-drug interaction profile will emerge.
For drug development professionals, the key takeaway is that the this compound scaffold, and piperazine-containing structures in general, are not inherently prone to problematic cross-reactivity. Instead, the overall cross-reactivity profile is a function of the entire molecular structure and its interplay with biological systems.
Future research in this area should focus on:
-
Prospective Cross-Reactivity Screening: Implementing broad panels of in vitro binding assays and immunoassays early in the drug discovery process to identify potential off-target liabilities of new chemical entities containing the cyclopropylcarbonylpiperazine moiety.
-
In Silico Modeling: Utilizing computational models to predict potential off-target binding based on structural similarity to known ligands of various receptors and enzymes.
-
Metabolite Profiling: Thoroughly characterizing the metabolites of new drug candidates, as these can also contribute to off-target effects and cross-reactivity.
By adopting a proactive and comprehensive approach to characterizing cross-reactivity, researchers can de-risk their drug development programs and increase the likelihood of bringing safe and effective new therapies to patients.
References
- 1. vortioxetine | Uses, Side Effects & Warnings | medtigo [medtigo.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChEMBL - ChEMBL [ebi.ac.uk]
- 5. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 6. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Vortioxetine - Wikipedia [en.wikipedia.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Praziquantel Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
- 12. Praziquantel: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Biltricide (praziquantel) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. psychscenehub.com [psychscenehub.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Modeling and Mutational Analysis of the Binding Mode for the Multimodal Antidepressant Drug Vortioxetine to the Human 5-HT3A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reference.medscape.com [reference.medscape.com]
- 20. drugs.com [drugs.com]
- 21. additudemag.com [additudemag.com]
- 22. Centanafadine - Otsuka Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Clinically Significant Drug-Drug Interactions with Agents for Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for 1-(Cyclopropylcarbonyl)piperazine hydrochloride for structural confirmation
In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and drug safety. For researchers and scientists in drug development, robust analytical techniques are paramount. This guide provides an in-depth analysis of the spectroscopic data for 1-(Cyclopropylcarbonyl)piperazine hydrochloride, a key building block in organic synthesis, and offers a comparative study against other N-acyl piperazine derivatives to aid in its structural elucidation.
The piperazine motif is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents.[1] The introduction of a cyclopropylcarbonyl group to the piperazine ring, as in the title compound, imparts unique conformational and electronic properties that are of significant interest in drug design.[1] This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to definitively confirm the structure of this compound.
The Spectroscopic Fingerprint of this compound
The structural integrity of this compound can be unequivocally established through the synergistic interpretation of its NMR, IR, and MS spectra. Each technique provides a unique piece of the structural puzzle, and together they form a comprehensive analytical package.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR are instrumental.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms within the molecule.
The ¹H NMR data for this compound, acquired in DMSO-d6, reveals the following key signals:
-
Cyclopropyl Protons (δ 0.71-0.76 ppm, multiplet, 4H): These signals in the upfield region are characteristic of the cyclopropyl ring protons. Their multiplet nature arises from the complex spin-spin coupling between the geminal and vicinal protons on the three-membered ring.
-
Cyclopropyl Methine Proton (δ 1.96-2.03 ppm, multiplet, 1H): This signal corresponds to the single proton attached to the carbon of the cyclopropyl group that is also bonded to the carbonyl carbon.
-
Piperazine Protons (δ 3.04-3.16 ppm, multiplet, 4H & δ 3.69-4.08 ppm, multiplet, 4H): The eight protons of the piperazine ring typically appear as two distinct sets of multiplets. The presence of the hydrochloride salt and the restricted rotation around the amide bond can lead to a more complex splitting pattern.[2] The protons on the carbons adjacent to the protonated nitrogen and the amide nitrogen will have different chemical shifts.
-
Amine Protons (δ 9.58 ppm, singlet, 2H): This broad singlet corresponds to the two protons of the secondary amine within the piperazine ring, which are present as an ammonium chloride salt. The chemical shift is significantly downfield due to the deshielding effect of the positive charge.[3]
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of the free base, cyclopropyl(piperazin-1-yl)methanone, provides complementary information about the carbon framework.
Key ¹³C NMR signals in DMSO-d6 include:
-
Cyclopropyl CH₂ Carbons (δ 7.6 ppm): The two methylene carbons of the cyclopropyl ring are magnetically equivalent and appear as a single upfield signal.
-
Cyclopropyl CH Carbon (δ 10.7 ppm): The methine carbon of the cyclopropyl ring.
-
Piperazine Carbons (δ 42.2, 42.9 ppm): The four carbons of the piperazine ring give rise to two signals, indicating different chemical environments for the carbons adjacent to the amide nitrogen and the free amine.
-
Carbonyl Carbon (δ 171.9 ppm): The characteristic downfield signal for the amide carbonyl carbon.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key structural motifs.
-
N-H Stretch (around 2700-3000 cm⁻¹): A broad absorption in this region is indicative of the N-H stretching vibrations of the protonated amine (R₂NH₂⁺) in the hydrochloride salt.
-
C-H Stretch (around 2850-3000 cm⁻¹): These absorptions correspond to the C-H stretching vibrations of the piperazine and cyclopropyl groups.
-
Amide C=O Stretch (around 1630-1660 cm⁻¹): A strong absorption band in this region is a definitive indicator of the carbonyl group of the tertiary amide. This is one of the most prominent peaks in the spectrum.
-
C-N Stretch (around 1200-1350 cm⁻¹): The stretching vibrations of the C-N bonds in the piperazine ring and the amide group appear in this region.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Electrospray Ionization (ESI-MS): For this compound, ESI-MS in positive ion mode will show a prominent peak for the protonated molecule (M+H)⁺ of the free base at m/z 155.1179.[3] This corresponds to the molecular formula C₈H₁₅N₂O⁺. The presence of this peak confirms the molecular weight of the organic portion of the molecule.
Comparative Spectroscopic Analysis
To provide a clearer context for the spectroscopic data of this compound, it is instructive to compare it with other N-acyl piperazine derivatives, such as 1-Acetylpiperazine and 1-Benzoylpiperazine. This comparison highlights how changes in the acyl group influence the spectroscopic features.
| Spectroscopic Feature | 1-(Cyclopropylcarbonyl)piperazine HCl | 1-Acetylpiperazine | 1-Benzoylpiperazine |
| ¹H NMR (Acyl Group) | δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H) | δ ~2.0 (s, 3H) | δ ~7.4 (m, 5H) |
| ¹³C NMR (Carbonyl) | ~172 ppm | ~169 ppm | ~169 ppm |
| IR (C=O Stretch) | ~1640 cm⁻¹ | ~1640 cm⁻¹ | ~1630 cm⁻¹ |
| MS (M+H)⁺ of free base | 155.12 | 129.10 | 191.12 |
Key Differences:
-
¹H NMR: The most significant difference lies in the signals for the acyl group. The cyclopropyl group gives rise to characteristic upfield multiplets, the acetyl group a sharp singlet, and the benzoyl group aromatic multiplets.
-
¹³C NMR: While the carbonyl chemical shifts are similar, the other signals for the acyl groups will be distinctly different.
-
IR Spectroscopy: The C=O stretching frequency is similar for all three compounds, as expected for a tertiary amide. However, the rest of the IR spectrum will show differences based on the other functional groups present (e.g., aromatic C-H stretches for 1-benzoylpiperazine).
-
Mass Spectrometry: The molecular weight, and therefore the m/z of the molecular ion, is unique for each compound, providing a definitive way to distinguish them.
Experimental Protocols
To ensure the reproducibility of the spectroscopic data, the following experimental protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the peak corresponding to the protonated molecule (M+H)⁺.
Visualizing the Structure and Workflow
To further clarify the structural features and the analytical workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for spectroscopic structural confirmation.
Conclusion
The structural confirmation of this compound is a critical step in its application within pharmaceutical research and development. This guide has demonstrated that a multi-technique approach, combining NMR, IR, and MS, provides an irrefutable body of evidence for its chemical structure. By understanding the characteristic spectroscopic features and comparing them to related analogues, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols and visualizations serve as a practical resource for scientists engaged in the meticulous process of drug discovery and development.
References
A Comparative Guide to the Biological Activity of Esaprazole Analogs Derived from 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
This guide provides a comprehensive comparison of the biological activities of Esaprazole analogs synthesized using 1-(cyclopropylcarbonyl)piperazine hydrochloride as a key structural moiety. We will delve into the mechanistic underpinnings of their anti-ulcer activity, supported by detailed experimental protocols and comparative data to guide researchers and drug development professionals in this therapeutic area.
Introduction: The Evolution of Proton Pump Inhibitors
Gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders are significant global health issues. The development of proton pump inhibitors (PPIs) revolutionized the management of these conditions. Esomeprazole (the S-isomer of omeprazole), a widely used PPI, effectively reduces gastric acid secretion by targeting the H+/K+ ATPase (the proton pump) in gastric parietal cells.[1][2][3][4] Esomeprazole's mechanism involves its conversion in the acidic environment of the parietal cell to a reactive sulfenamide, which then forms an irreversible covalent bond with cysteine residues on the proton pump.[3][5] This action blocks the final step in acid production, providing sustained relief.[6][7][8]
The quest for next-generation anti-ulcer agents with improved efficacy, duration of action, or alternative therapeutic profiles has led to the exploration of various structural analogs of existing PPIs. This guide focuses on a specific class of Esaprazole analogs derived from this compound, a versatile building block in pharmaceutical synthesis.[9][10] The incorporation of the cyclopropylcarbonyl)piperazine moiety can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering new therapeutic advantages.[11]
The Proton Pump Inhibitor (PPI) Signaling Pathway
To understand the comparative efficacy of Esaprazole and its analogs, it is crucial to visualize their site of action. The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of inhibition by PPIs.
Caption: Mechanism of action of Esaprazole analogs as proton pump inhibitors.
Comparative Biological Activity
The primary objective in developing Esaprazole analogs is to enhance their therapeutic profile. This can manifest as increased potency in proton pump inhibition, improved cytoprotective effects, or even novel biological activities. The inclusion of the this compound moiety is a key structural modification. While some piperazine derivatives are explored for neurological applications due to their interaction with sigma-1 receptors, in the context of Esaprazole, this modification is more likely to influence solubility, metabolic stability, and binding affinity to the proton pump.[11][12]
| Compound | In Vitro H+/K+ ATPase Inhibition (IC50) | In Vivo Anti-ulcer Activity (Ethanol-induced, % inhibition) | In Vivo Anti-ulcer Activity (Pylorus Ligation, % inhibition) |
| Esaprazole | 26 µg/mL (Standard)[13] | 43.82%[14] | 55% |
| Analog A | 20 µg/mL | 65% | 68% |
| Analog B | 35 µg/mL | 40% | 48% |
| Analog C | 22 µg/mL | 58% | 62% |
Note: Data for analogs are hypothetical, based on expected outcomes from structural modifications, and serve to illustrate the comparative framework. Actual values would be determined experimentally.
Analysis of Comparative Data:
-
Analog A demonstrates superior performance across all metrics. The structural modifications likely enhance its binding affinity to the H+/K+ ATPase, leading to a lower IC50 value and more potent anti-ulcer effects in vivo.
-
Analog B shows reduced activity compared to Esaprazole. This suggests that its specific structural changes may hinder its ability to be activated in the acidic environment or to bind effectively to the proton pump.
-
Analog C presents a promising profile with enhanced activity, though not as potent as Analog A. Further optimization of this analog could be warranted.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data.
In Vitro H+/K+ ATPase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the proton pump, which is the primary mechanism of action for Esaprazole and its analogs.
Principle: The H+/K+ ATPase enzyme hydrolyzes ATP to pump H+ ions. The inhibitory activity of the test compounds is determined by quantifying the amount of inorganic phosphate released from ATP. A reduction in phosphate release corresponds to inhibition of the enzyme.[13]
Methodology:
-
Preparation of H+/K+ ATPase: Gastric mucosal homogenates, a rich source of the proton pump, are prepared from goat or rabbit stomachs.
-
Incubation: Different concentrations of the test compounds (Esaprazole and its analogs) and a standard inhibitor (e.g., omeprazole) are incubated in a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and the membrane protein (10 µg).
-
Reaction Initiation: The reaction is started by adding ATP Tris salt (2 mM). The mixture is then incubated for 20 minutes at 37°C.
-
Termination and Measurement: The reaction is stopped by adding ice-cold trichloroacetic acid. The amount of inorganic phosphate released is measured spectrophotometrically at 400 nm.[13]
-
Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
In Vivo Anti-ulcer Activity Models
In vivo models are essential for evaluating the overall therapeutic efficacy of anti-ulcer agents in a physiological context.[15][16][17]
Principle: This model assesses both the anti-secretory and cytoprotective effects of a drug. Ligating the pyloric sphincter of a rat stomach leads to the accumulation of gastric acid and pepsin, which induces ulcer formation.[18]
Methodology:
-
Animal Preparation: Wistar rats are fasted for 18-24 hours prior to the experiment, with free access to water.
-
Drug Administration: Test compounds (Esaprazole and its analogs) and a vehicle control are administered orally or subcutaneously.
-
Surgical Procedure: After 30-60 minutes, the animals are anesthetized. A midline abdominal incision is made, and the pylorus is ligated without damaging the blood supply. The abdominal wall is then sutured.
-
Incubation Period: The animals are allowed to recover and are sacrificed 17-19 hours later.
-
Evaluation: The stomachs are removed, and the gastric contents are collected to measure volume, pH, and total and free acidity. The stomachs are then opened along the greater curvature and examined for ulcers. An ulcer index is calculated based on the number and severity of lesions.[18] The percentage of ulcer inhibition is determined by comparing the ulcer index of the treated groups with the control group.
Principle: This model is used to evaluate the cytoprotective properties of a drug. Absolute ethanol induces severe gastric mucosal damage.
Methodology:
-
Animal Preparation: Rats are fasted for 18 hours.
-
Drug Administration: The test compounds are administered orally.
-
Ulcer Induction: After 30 minutes, 1 mL of absolute ethanol is administered orally to each rat.[15]
-
Evaluation: One hour later, the animals are sacrificed, and their stomachs are removed and examined for ulcer severity as described in the pylorus ligation model.
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments for comparing the biological activity of Esaprazole analogs.
Caption: Workflow for the evaluation of Esaprazole analogs.
Conclusion and Future Directions
The development of Esaprazole analogs from this compound presents a promising avenue for discovering novel anti-ulcer agents. A systematic evaluation of their biological activity, using a combination of in vitro and in vivo assays as outlined in this guide, is essential for identifying lead candidates. The structural modifications afforded by the piperazine moiety may lead to compounds with enhanced potency, improved pharmacokinetic profiles, and potentially a greater cytoprotective effect. Future research should also explore the potential for these analogs to exhibit other beneficial activities, such as anti-inflammatory or neuroprotective effects, which could provide additional therapeutic value.
References
- 1. news-medical.net [news-medical.net]
- 2. Esomeprazole (Nexium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of antiulcer drug esomeprazole. | Vietnam Journal of Chemistry [vjs.ac.vn]
- 5. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 8. ClinPGx [clinpgx.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 11. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]
- 12. Buy this compound | 1021298-67-8 [smolecule.com]
- 13. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development, In-Vitro Characterization and Preclinical Evaluation of Esomeprazole-Encapsulated Proniosomal Formulation for the Enhancement of Anti-Ulcer Activity [mdpi.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. [PDF] In Vivo Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents | Semantic Scholar [semanticscholar.org]
- 17. jddtonline.info [jddtonline.info]
- 18. Screening of anti ulcer agents | PPTX [slideshare.net]
A Senior Application Scientist's Comparative Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride in Pharmaceutical Synthesis
Abstract
In the landscape of pharmaceutical process chemistry, the selection of an optimal chemical intermediate is a critical decision that profoundly impacts reaction efficiency, scalability, purity, and overall cost-effectiveness. This guide provides an in-depth performance evaluation of 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS: 1021298-67-8), a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Through a practical case study—the synthesis of the PARP inhibitor Olaparib—we will objectively compare the direct use of this intermediate against a common, alternative multi-step synthetic strategy. This analysis is supported by experimental data drawn from process chemistry literature, detailed protocols, and field-proven insights to guide researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Introduction: The Strategic Importance of the Cyclopropylcarbonyl-Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] Its combination with a cyclopropylcarbonyl group often imparts favorable properties, including metabolic stability, conformational rigidity, and lipophilicity, which can enhance a drug candidate's pharmacological profile.[2][3]
This compound has emerged as a valuable, ready-to-use intermediate for introducing this moiety. It is typically a white to off-white crystalline solid with high purity (>98%) and enhanced water solubility due to its hydrochloride salt form, facilitating its use in various reaction conditions.[4][5] Its primary application lies in amide bond formation, where the secondary amine of the piperazine ring acts as a nucleophile. A prominent industrial application is in the synthesis of Olaparib, a first-in-class PARP inhibitor for cancer therapy.[5][6]
This guide will use the final amide coupling step in the synthesis of Olaparib as a benchmark to compare two primary synthetic methodologies.
Comparative Analysis: Synthetic Strategies for Olaparib
The target transformation is the amide coupling between 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Intermediate A) and a piperazine derivative to yield Olaparib.

Figure 1: General reaction scheme for the final amide coupling step in the synthesis of Olaparib.
We will evaluate two distinct strategic approaches to this transformation.
Strategy 1: The Convergent Approach using 1-(Cyclopropylcarbonyl)piperazine HCl
This strategy involves the direct coupling of Intermediate A with the pre-formed 1-(Cyclopropylcarbonyl)piperazine, used either as its hydrochloride salt or the free base. This is a convergent approach, bringing together two advanced fragments in a single, final step.
Strategy 2: The Linear, Stepwise Approach
This alternative involves a three-step sequence starting from Intermediate A:
-
Amide Coupling: Reaction of Intermediate A with a mono-protected piperazine, typically 1-Boc-piperazine.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the free secondary amine.
-
Final Acylation: Reaction of the deprotected piperazine intermediate with cyclopropanecarbonyl chloride.
The following diagram illustrates the workflow for these two competing strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
